Vinyl acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethenyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2/c1-3-6-4(2)5/h3H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXRWKRVRITETP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O2, Array, CH3COOCHCH2 | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | vinyl acetate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vinyl_acetate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
9003-20-7 | |
| Record name | Poly(vinyl acetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID3021431 | |
| Record name | Vinyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Vinyl acetate appears as a clear colorless liquid. Flash point 18 °F. Density 7.8 lb / gal. Slightly soluble in water. Vapors are heavier than air. Vapors irritate the eyes and respiratory system. May polymerize if heated or contaminated. If polymerization occurs inside a container, the container may violently rupture. Used to make adhesives, paints, and plastics., Dry Powder; Liquid, Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.]; [NIOSH] Polymerizes when exposed to light; [ACGIH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a pleasant, fruity odor., Colorless liquid with a pleasant, fruity odor. [Note: Raw material for many polyvinyl resins.] | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Acetic acid ethenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vinyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
162 to 163 °F at 760 mmHg (EPA, 1998), 72.8 °C, 72.50 °C. @ 760.00 mm Hg, 72.7 °C, 162 °F | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
18 °F (EPA, 1998), -8 °C, closed cup, -8 °C, 18 °F (CLOSED CUP), 0.5-0.9 °C (open cup), -8 °C c.c., 18 °F | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
2 % (NIOSH, 2023), Sol in ethane, acetone, chloroform, Soluble in organic liquids, > 10% in ethyl ether; > 10% in ethanol; > 10% in benzene, At 20 °C, a saturated solution of vinyl acetate in water contains 2.0-2.4 wt % vinyl acetate, whereas a saturated solution of water in vinyl acetate contains 0.9-1.0 wt % water; at 50 °C, the solubility of vinyl acetate in water is 0.1 wt % more than at 20 °C, but the solubility of water in vinyl acetate doubles to about 2 wt %, For more Solubility (Complete) data for VINYL ACETATE (7 total), please visit the HSDB record page., 20 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 2 (poor), 2% | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031209 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.932 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.932 at 20 °C/4 °C, Relative density (water = 1): 0.93, 0.93 | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
| Record name | Vinyl acetate | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0656.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 3.0 (Air = 1), Relative vapor density (air = 1): 3.0, 3 | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
| URL | https://www.osha.gov/chemicaldata/74 | |
| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
83 to 140 mmHg at 68 to 86 °F (EPA, 1998), 115.0 [mmHg], 90.2 mm Hg at 20 °C /extrapolated/, Vapor pressure, kPa at 20 °C: 11.7, 83 mmHg | |
| Record name | VINYL ACETATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4764 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Vinyl acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/755 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/190 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | VINYL ACETATE (MONOMER) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0347 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | VINYL ACETATE | |
| Source | Occupational Safety and Health Administration (OSHA) | |
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| Record name | Vinyl acetate | |
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Impurities |
Typical /USA/ specifications are: ... acidity (as acetic acid), aldehydes (as acetaldehyde), 0.005% max, water, 0.04% max ..., In western Europe, vinyl acetate produced by the gas-phase ethylene process has the following typical specifications: ... ethyl acetate, 323 mg/kg (ppm): water, 240 mg/kg (ppm); methyl acetate, 175 mg/kg (ppm); acetaldehyde, 6 mg/kg (ppm); & acrolein, 1 mg/kg (ppm)., Typical specifications for vinyl acetate in Japan are as follows: ... free acid (as acetic acid), 0.01% max; free aldehydes (as acetaldehyde), 0.05% max ... moisture, 0.2% max ... | |
| Record name | VINYL ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
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Color/Form |
COLORLESS, MOBILE LIQUID, Clear, colorless liquid | |
CAS No. |
108-05-4, 85306-26-9 | |
| Record name | VINYL ACETATE | |
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| Record name | Vinyl acetate | |
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| Record name | Vinyl acetate | |
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| Record name | VINYL ACETATE | |
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| Record name | Vinyl acetate | |
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| Record name | Acetic acid ethenyl ester | |
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| Record name | Vinyl acetate | |
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| Record name | Vinyl acetate | |
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| Record name | Acetic acid ethenyl ester | |
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| Record name | 1-Acétoxyéthylène Ethanoate d'éthényle | |
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| Record name | VINYL ACETATE | |
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| Record name | VINYL ACETATE | |
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| Record name | Ethenyl acetate | |
| Source | Human Metabolome Database (HMDB) | |
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| Record name | VINYL ACETATE (MONOMER) | |
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| Record name | VINYL ACETATE | |
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Melting Point |
-136 °F (EPA, 1998), -93.2 °C, -100 °C, -136 °F | |
| Record name | VINYL ACETATE | |
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| Record name | VINYL ACETATE | |
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| Record name | Ethenyl acetate | |
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| Record name | VINYL ACETATE (MONOMER) | |
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| Record name | VINYL ACETATE | |
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| Record name | Vinyl acetate | |
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Synthetic Methodologies and Catalytic Advancements in Vinyl Acetate Production
Oxidative Acetoxylation of Ethylene (B1197577) for Vinyl Acetate (B1210297) Monomer Synthesis
C₂H₄ + CH₃COOH + ½ O₂ → CH₃COOCH=CH₂ + H₂O osti.gov
While this method can achieve high selectivity, it often operates at low single-pass conversions of ethylene, necessitating extensive separation and recycling of unreacted feed components. aiche.orgaiche.org
Heterogeneous Catalysis Systems for Vinyl Acetate Synthesis
The core of the this compound synthesis process lies in the heterogeneous catalyst. osti.govrsc.org Historically, various catalytic systems have been explored, with a significant focus on palladium-based materials. rsc.orgrsc.org
The industry-standard catalyst for this compound synthesis is a bimetallic system composed of palladium and gold supported on silica (B1680970), often promoted with potassium acetate. acs.orgaiche.orgaiche.org The addition of gold to palladium has been shown to significantly improve the selectivity and efficiency of the reaction. researchgate.netresearchgate.net
The promotional effect of gold is a subject of ongoing research. It is believed that gold isolates single palladium sites, which facilitates the coupling of key surface species to form this compound while suppressing the formation of undesirable byproducts like carbon dioxide. researchgate.net The arrangement of palladium and gold atoms on the catalyst surface, specifically the presence of noncontiguous, appropriately spaced palladium monomers, is considered critical for optimal catalytic activity. researchgate.net The formation of Pd-Au alloys has been identified as crucial for the enhanced performance. acs.org
Furthermore, the presence of an alkali promoter, such as potassium acetate (KOAc), plays a vital role. acs.org It is suggested that KOAc can prevent the formation of trimeric palladium acetate [Pd₃(OAc)₆] clusters, which are linked to catalyst deactivation, and helps maintain an active Pd₁Au₁ phase. rsc.orgresearchgate.net The loss of the promoter during prolonged operation can be counteracted by continuous replenishment. rsc.orgresearchgate.net Recent studies have also highlighted the role of subsurface carbon as a booster for the catalytic performance of Pd-Au catalysts in VAM synthesis. acs.orgresearcher.life The synergy between gold and interstitial carbon is proposed to effectively promote the rate-determining step of acetate and ethylene coupling while inhibiting ethylene dehydrogenation, which leads to CO₂ formation. acs.org
| Catalyst Component | Role in this compound Synthesis |
| Palladium (Pd) | Primary active metal for the catalytic reaction. rsc.orgresearchgate.net |
| Gold (Au) | Promoter that enhances selectivity and efficiency by isolating Pd sites and forming alloys. researchgate.netresearchgate.net |
| Potassium Acetate (KOAc) | Promoter that prevents catalyst deactivation and maintains the active phase. acs.orgrsc.orgresearchgate.net |
| Interstitial Carbon | Booster that enhances catalytic performance by promoting the coupling of reactants. acs.orgresearcher.life |
In the quest for more cost-effective and sustainable catalysts, palladium-copper (Pd-Cu) systems have emerged as a promising alternative to the traditional Pd-Au catalysts. aiche.orgaiche.org These gold-free catalysts have demonstrated stability and efficiency in laboratory settings. aiche.orgaiche.org
One of the interesting aspects of Pd-Cu catalysts is their formation. They can be synthesized from a physical mixture of individual supported metals (Pd/SiO₂ and Cu/SiO₂) which spontaneously restructure and achieve atomic-scale mixing under the this compound synthesis reaction conditions. aiche.orgaiche.org This in-situ formation is driven by the creation of mobile metal diacetate complexes in the presence of acetic acid under oxidative conditions. aiche.orgaiche.org
Structural characterization of Pd-Cu catalysts supported on materials like zirconia (ZrO₂) has revealed the presence of bimetallic species with both cubic and tetragonal structures. researchgate.netresearchgate.net The interaction between the Pd-Cu alloys and the support material can lead to distorted alloys with a dispersed distribution of the active metal, which is believed to be beneficial for the reaction. researchgate.net Studies using techniques like Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) have identified key intermediates on the catalyst surface, including palladium acetate monomers and vinyl hydrogenated species, which are associated with the formation of this compound. researchgate.net The catalytic activity of Pd-Cu systems is influenced by factors such as the concentration of acetic acid and the mobility of oxygen on the catalyst surface. researchgate.net
While palladium-based catalysts dominate the industrial landscape, research into non-precious metal catalysts for this compound synthesis is an active area. researchgate.net The high cost and potential for leaching of precious metals like palladium and gold provide a strong incentive for developing more sustainable alternatives. aiche.orgaiche.org However, to date, palladium-gold alloys have remained the most promising catalysts for this process. aiche.orgaiche.org The development of highly efficient and stable non-precious metal catalysts remains a significant challenge in the field of catalysis. rsc.org
Palladium-Copper Catalysts: Structural Characteristics and Catalytic Activity
Reaction Mechanism Investigations in Catalytic this compound Formation
Understanding the reaction mechanism at a molecular level is crucial for the rational design of improved catalysts. rsc.orgrsc.org The mechanism of this compound synthesis has been a topic of debate, with several proposed pathways. rsc.orgresearchgate.net
The synthesis of this compound on a heterogeneous catalyst involves a series of steps including the adsorption of reactants onto the catalyst surface, surface reaction, and desorption of the product. chemrxiv.org The surface of the catalyst under reaction conditions is typically covered with a high concentration of acetate species. rsc.orgresearchgate.net
Two primary mechanisms have been proposed for the formation of this compound:
The Samanos Pathway (Associative Mechanism): This mechanism, which is now widely accepted, proposes that adsorbed ethylene couples directly with a surface acetate species to form an acetoxyethyl intermediate. rsc.orguwm.edu This intermediate then undergoes a β-hydride elimination to yield this compound. rsc.orguwm.eduacs.org Experimental evidence, including studies using isotopically labeled reactants, has provided strong support for this pathway. uwm.edu
The Moiseev Pathway (Dissociative Mechanism): This alternative mechanism suggests that adsorbed ethylene first undergoes a C-H bond activation to form a vinyl species on the surface. rsc.orgresearchgate.net This vinyl species then couples with a surface acetate to form the final product. rsc.orgresearchgate.net
Density functional theory (DFT) calculations have been instrumental in elucidating the energetics of these pathways. acs.org For the heterogeneous process, the C-O coupling step is often considered the rate-determining step. acs.org The reaction is initiated by the interaction of ethylene and acetate on different palladium atoms on the surface. acs.org The reactants then rotate to facilitate the C-O bond formation. acs.org
The presence of co-adsorbed species, such as oxygen, can influence the reaction kinetics, although studies have shown that the fundamental reaction pathway remains the same on both clean and oxygen-covered palladium surfaces. uwm.edunih.gov The high coverage of acetate on the catalyst surface is believed to play a role in controlling the selectivity by stabilizing the this compound product. researchgate.net
Influence of Reactant Coverage on Catalytic Performance
The synthesis of this compound through the oxidative acetoxylation of ethylene on palladium-based catalysts is a complex process significantly influenced by the coverage of reactants on the catalyst surface. acs.org The rates of reaction are affected by the pressures of ethylene, oxygen, and acetic acid, and these effects change with reactant pressures and catalyst composition. rsc.org
High surface coverage is a common operating condition for solid catalysts, yet its effects are not always fully understood. acs.org In this compound synthesis, the reaction involves multiple steps with species derived from ethylene, acetic acid, and oxygen on surfaces that are largely covered by acetate. acs.org
Research has shown that the rate of this compound synthesis can be inhibited by carbon monoxide, which can be co-fed or produced as a byproduct. The rate increases with the pressure of acetic acid. However, the relationship with the oxygen to ethylene pressure ratio is more complex, increasing at low ratios and decreasing at high ratios. acs.org
A key finding is that the coverage of acetate on the catalyst surface has a stronger effect on its own formation than on its consumption. acs.org This leads to a situation where the energy barrier for acetate formation is much lower at an acetate/palladium coverage of 5/16 but significantly higher at a coverage of 6/16. acs.org For the reaction to proceed at a steady state, a balance between acetate formation and consumption is necessary. This balance is typically achieved only within a narrow range of coverage between these two values, where the energy barriers for formation and consumption are nearly equal. acs.org
This delicate balance means that slight changes in reactant pressures can shift the rate-limiting step of the reaction. For instance, an increase in reactant pressure that leads to a small increase in acetate coverage can shift the rate-limiting step from this compound formation to acetate formation. acs.org This shift is consistent with observed changes in kinetic isotope effects. acs.org Furthermore, high acetate coverage has been shown to promote the coupling of reactants and inhibit the dissociation of oxygen. acs.org
Kinetic Isotope Effects in this compound Synthesis
Kinetic isotope effect (KIE) studies are crucial for elucidating the reaction mechanism of this compound synthesis. These studies involve using isotopically labeled reactants, such as deuterated ethylene (C2D4) or acetic acid (CH3COOD), and observing the effect on the reaction rate.
Further studies have shown that the reaction of ethylene with adsorbed acetate species proceeds through the insertion of ethylene into the adsorbed acetate, followed by a β-hydride elimination to form this compound. uwm.edu The use of different isotopically labeled ethylenes, such as CH2CD2 and CHDCHD, has provided further insights into the mechanism. uwm.edu
The kinetic isotope effect can also be influenced by the catalyst composition and reactant coverage. For instance, on gold-palladium alloy catalysts, a kinetic isotope effect is observed when using C2D4 at gold coverages below approximately 0.25 monolayers. researchgate.net However, for alloys with higher gold coverages, no isotope effect is observed. researchgate.net This suggests that the reaction mechanism or the rate-limiting step may change with the catalyst's surface composition. researchgate.net
In the context of reactant coverage, changes in the C2H4/C2D4 and CH3COOH/CH3COOD kinetic isotope effects are consistent with the idea that the rate-limiting step can shift as the surface coverage of acetate changes. acs.org This highlights the intricate relationship between surface conditions, reaction mechanism, and the observed kinetic isotope effects in this compound synthesis.
Acetylene-Based Processes for this compound Synthesis and Catalyst Development
The synthesis of this compound from acetylene (B1199291) and acetic acid remains a relevant industrial process, particularly in regions with access to cost-effective acetylene. eprajournals.com This method typically involves a gas-phase reaction over a solid catalyst. rsc.orgconverter-magazine.info
Zinc Acetate Catalysts and Support Materials Research
The most commonly used catalyst for the acetylene-based synthesis of this compound is zinc acetate supported on activated carbon. rsc.orgeprajournals.comconverter-magazine.infomdpi.com Activated carbon is favored as a support material due to its high porosity, large specific surface area, and strong adsorption capacity, which allows for a high loading of the active zinc acetate component. google.com
The interaction between the zinc acetate and the activated carbon support is crucial for the catalyst's performance. It is believed that electron donation from the activated carbon to the zinc centers enhances the adsorption of acetylene. rsc.org However, this can also lead to an inhibition of the this compound formation rate at high acetylene pressures. rsc.org
Research has focused on improving the properties of the activated carbon support to enhance catalytic activity. For example, treating activated carbon with peroxyacetic acid can increase the number of carbonyl and carboxyl groups on its surface, which has been shown to increase this compound production by about 15%. rsc.orgresearchgate.net The introduction of nitrogen atoms into the carbon support can also lead to significantly higher conversions, which is attributed to a decrease in the inhibition by acetylene. researchgate.net
The choice of support material is a critical factor that affects the yield of this compound and the service life of the catalyst. eprajournals.com While activated carbon is the standard, other materials have been investigated. For instance, metal-organic frameworks (MOFs) have been explored as precursors for creating zinc-based catalysts with high surface areas and rich pore structures, which are beneficial for catalytic performance. mdpi.com
Advancements in Catalyst Supports and Active Components
To address the limitations of traditional zinc acetate on activated carbon catalysts, such as deactivation and low conversion rates, research has explored various modifications and alternative components. mdpi.com
Alternative and Modified Supports:
Mesoporous Materials: Zinc acetate immobilized on mesoporous materials has been investigated as a potential catalyst. eprajournals.com
Carbon-Deposited Silicon Carbide: This material has been proposed as a carrier for the zinc acetate catalyst. google.com
Expanded Clay: Nanocatalysts using expanded clay as a support for zinc acetate, cadmium acetate, and zirconium oxynitrate have been developed using sol-gel technology. eprajournals.com
Modifications to the Active Component:
Bimetallic Catalysts: The addition of a second metal to the zinc-based catalyst, such as cobalt or nickel, has been shown to improve the activity and stability of the catalyst. mdpi.com
Cadmium Acetate: Partial or complete replacement of zinc acetate with cadmium acetate can increase the activity of the catalyst. eprajournals.com
Promoters: The use of promoters, such as potassium dichromate, can also enhance catalyst performance. eprajournals.com
Process Design and Optimization for this compound Monomer Production
The industrial production of this compound monomer (VAM) presents several challenges in process design and optimization due to a multitude of variables and constraints. acs.org The process typically involves a cooled tubular reactor, recycle streams for both gas and liquid phases, and multiple separation units like absorbers and distillation columns. acs.org
Key design variables that need to be optimized for economic efficiency include:
Reactor temperature acs.org
Reactor size acs.org
Operating pressure acs.org
Ethylene gas recycle rate acs.org
Acetic acid liquid recycle rate acs.org
Major constraints that must be adhered to for safe and efficient operation are:
Maximum oxygen flammability limit acs.orgscispace.com
Maximum internal reactor temperature to prevent catalyst damage and side reactions acs.org
Maintaining temperatures above the dew point in the reactor acs.org
Conceptual design studies have shown that significant improvements in VAM production can be achieved through optimization. For example, one modified design resulted in an 18% increase in VAM product for the same fresh oxygen feed rate compared to a non-optimized design. acs.org This was achieved by using a larger reactor, operating at a lower pressure, and adjusting the reactant concentrations and recycle rates. acs.org
The control of the VAM production process is also a critical aspect. The highly exothermic nature of the reaction requires effective temperature control to prevent runaway reactions. icheme.org The development of robust plant-wide control schemes is essential for handling disturbances and ensuring stable operation. acs.org Simulation tools and frameworks like the Parametric Optimization and Control (PAROC) are used to design and control these complex chemical processes, aiming for inherently safer and more efficient plant designs. icheme.org
The reaction kinetics and physical properties of the components are crucial inputs for process modeling and optimization. scribd.com The reaction of ethylene, acetic acid, and oxygen produces this compound, water, and carbon dioxide as a major byproduct. scribd.com The selectivity towards this compound versus carbon dioxide is a key performance indicator that is influenced by catalyst formulation and operating conditions. google.com
Polymerization Science of Vinyl Acetate
Fundamental Mechanisms of Vinyl Acetate (B1210297) Polymerization
The conversion of vinyl acetate monomer into its polymer, polythis compound, is predominantly achieved through free-radical polymerization. This process can be broken down into three fundamental stages: initiation, propagation, and termination. vaia.com A kinetic model incorporating these steps is essential for representing the radical chain polymerization of this compound. icheme.org
Initiation: This first step involves the generation of free radicals from an initiator molecule. For instance, an initiator like 2,2′-azobis(2,4-dimethyl valeronitrile) or a peroxide decomposes under heat to form primary radicals (R•). icheme.orgcapes.gov.br These highly reactive species then attack the double bond of a this compound monomer (M), creating a monomer radical, which is the start of a polymer chain (P₁•). icheme.org
Initiator Decomposition:I → 2R•
Chain Initiation:R• + M → P₁•
Propagation: In this stage, the newly formed monomer radical adds to successive this compound monomers, rapidly increasing the chain length. vaia.comicheme.org This step is highly exothermic and is the primary chain-growth phase.
Chain Propagation:Pₙ• + M → Pₙ₊₁•
Termination: The growth of a polymer chain ceases when two radical species react with each other to form a stable, non-radical polymer molecule. vaia.comicheme.org This process is crucial in determining the final molecular weight of the polymer.
Chain transfer is a significant reaction in this compound polymerization that limits the molecular weight of the resulting polymer. In this process, the activity of a growing polymer radical is transferred to another molecule (a transfer agent, T), terminating the polymer chain but creating a new radical that can initiate a new chain. uobabylon.edu.iq The polymerization of this compound is characterized by a substantial role of chain transfer reactions, especially to the monomer and the polymer itself, with the importance of these reactions increasing with monomer conversion. researchgate.net
The reactivity of the this compound radical makes it particularly susceptible to hydrogen abstraction. Chain transfer can occur to several species present in the polymerization medium:
Chain Transfer to Monomer: A growing polymer chain can abstract a hydrogen atom from a this compound monomer.
Chain Transfer to Polymer: This is a critical reaction, especially at high conversions, leading to branched polymer structures. Hydrogen abstraction can occur from both the tertiary C-H bonds on the polymer backbone and the methyl groups of the acetate side chains, with the latter being the dominant contribution. acs.org
Chain Transfer to Solvent/Agent: When polymerization is carried out in a solvent, the growing radical can abstract an atom from a solvent molecule. The efficiency of this process is quantified by the chain transfer constant (Cₛ). royalsocietypublishing.org Studies have determined these constants for a wide range of substances at 60°C. researchgate.net
The following table presents chain transfer constants (Cₓ) for this compound with various agents, illustrating the relative reactivity.
| Chain Transfer Agent | Chain Transfer Constant (Cₓ) x 10⁴ (at 60°C) |
| This compound (Monomer) | 1.9 |
| Polythis compound (Polymer) | 2.0 - 3.0 |
| Isopropyl Alcohol | 44.6 |
| Isopropyl Acetate | 9.0 |
| Dimethyl Sulfoxide (B87167) (DMSO) | 0.7 |
| N-ethylaniline | 31.9 - 40.35 (value dependent on temperature) |
| Dipropylamine | 34.1 - 40.35 (value dependent on temperature) |
| Propylamine | 40.35 |
This table is populated with data from scientific studies. uobabylon.edu.iqtandfonline.com
The termination of growing polythis compound chains occurs through the interaction of two radical chain ends. cdnsciencepub.com There are two primary mechanisms for this termination:
Combination (or Coupling): Two polymer radicals combine to form a single, longer polymer chain.
Disproportionation: One polymer radical abstracts a hydrogen atom from another, resulting in two separate polymer molecules: one with a saturated end group and one with an unsaturated end group. icheme.org
Research using ¹⁴C-labelled initiators has been conducted to determine the dominant termination mechanism. By measuring the number of initiator fragments per polymer molecule, it was found that for polythis compound at 60°C, there was an average of 1.06 fragments per molecule. cdnsciencepub.comcdnsciencepub.com This result strongly indicates that disproportionation is the predominant mechanism for the termination of polythis compound radicals. cdnsciencepub.comcdnsciencepub.com
Chain Transfer Reactions in this compound Polymerization
Emulsion Polymerization of this compound
Emulsion polymerization is a common industrial method for producing polythis compound. This technique involves polymerizing monomer droplets dispersed in a continuous aqueous phase, stabilized by an emulsifier. dtu.dk The process typically requires four main components: the monomer (this compound), a continuous phase (water), an emulsifier, and a water-soluble initiator.
The formation and growth of polymer particles in an emulsion system is a complex process divided into three distinct intervals. acs.org
Interval I: Particle Nucleation: This initial phase is where polymer particles are formed. acs.org The rate of polymerization and the number of particles increase during this stage. There are three primary mechanisms for particle nucleation:
Micellar Nucleation: Initiator-derived radicals in the aqueous phase enter monomer-swollen emulsifier micelles. Polymerization begins within the micelle, transforming it into a nascent polymer particle. dtu.dk This is often the main nucleation pathway when the emulsifier concentration is above its critical micelle concentration (CMC). kpi.ua
Homogeneous Nucleation: Radicals in the aqueous phase react with dissolved monomer molecules to form short oligomeric radicals. Once these oligomers reach a critical chain length, they become insoluble in water and precipitate, collapsing into primary particles that are then stabilized by emulsifier molecules. acs.org This mechanism can be significant for more water-soluble monomers like this compound. acs.org
Droplet Nucleation: Radicals enter the larger monomer droplets. This is generally considered a minor mechanism in conventional emulsion polymerization due to the much lower total surface area of droplets compared to micelles. acs.org
Interval II: Particle Growth: After the initial nucleation phase, the emulsifier micelles are consumed, and the number of particles becomes relatively constant. dtu.dk The polymer particles continue to grow by absorbing monomer that diffuses from the large monomer droplets through the aqueous phase. dtu.dk The rate of polymerization is often constant during this interval because the monomer concentration within the particles is kept saturated by the monomer reservoir droplets. dtu.dk
Interval III: Monomer Depletion: This final stage begins when the separate monomer droplet phase is exhausted. acs.org The remaining monomer is located solely within the polymer particles. As this monomer is consumed, its concentration within the particles decreases, leading to a reduction in the polymerization rate. acs.org
Initiators and emulsifiers are critical components that dictate the kinetics and stability of the emulsion polymerization system.
Initiators: For this compound emulsion polymerization, water-soluble initiators like potassium persulfate (K₂S₂O₈) or ammonium (B1175870) persulfate are typically used. dtu.dk These initiators decompose in the aqueous phase to generate free radicals (e.g., sulfate (B86663) anion-radicals, SO₄⁻•). acs.org These radicals then initiate polymerization in the aqueous phase or after entering micelles, starting the chain reaction. dtu.dk The rate of polymerization generally increases with initiator concentration. dtu.dkresearchgate.net
Emulsifiers/Stabilizers: These surface-active agents, also known as surfactants, perform several crucial functions.
Droplet Stabilization: They adsorb onto the surface of monomer droplets, preventing them from coalescing. dtu.dk
Nucleation Sites: They form micelles, which act as the primary loci for particle nucleation in the micellar nucleation mechanism. dtu.dk
Colloidal Stability: As polymer particles form and grow, emulsifier molecules adsorb onto their expanding surfaces. This provides electrostatic or steric stabilization, preventing the particles from aggregating and causing the latex to coagulate. dtu.dk Common emulsifiers include anionic surfactants like sodium lauryl sulfate (SLS), while polymeric stabilizers like poly(vinyl alcohol) (PVA) are also widely used, providing stability through steric hindrance and grafting reactions. jst.go.jpacs.org
Role of Initiators and Emulsifiers/Stabilizers
Solution, Suspension, and Bulk Polymerization of this compound
This compound can be polymerized through solution, suspension, and bulk methods, in addition to emulsion polymerization. researchgate.netgantrade.comacs.org Each method offers different levels of control over the reaction and the final polymer properties.
The choice of solvent in solution polymerization has a profound impact on the polymerization kinetics and the characteristics of the resulting polythis compound. researchgate.net Solvents can act as chain transfer agents, which can limit the molecular weight of the polymer. core.ac.uk The use of a solvent with a high chain transfer constant will result in a lower molecular weight polymer. core.ac.ukresearchgate.net
For example, in the polymerization of this compound in ethanol, the growing polymer chain can easily abstract a hydrogen atom from the solvent, leading to a product with a low molecular weight. researchgate.net In contrast, using tert-butanol (B103910) as a solvent can result in a high molecular weight polymer due to the steric hindrance of the hydroxyl group on the tertiary carbon atom. researchgate.net The reactivity and polarity of the solvent radicals compared to the this compound radicals also play a role; for instance, polymerization in ethyl acetate yields intermediate molecular weights because of the similarity in reactivity and polarity between the solvent radicals and this compound radicals. researchgate.net
The concentration of the monomer in the solution also affects the kinetics. The value of the lumped rate constant, kₚ/kₜ⁰.⁵, has been shown to decrease as the solution becomes more dilute. researchgate.net This effect was observed to be slightly more pronounced in toluene (B28343) than in ethyl acetate. researchgate.net
Controlling the molecular weight and its distribution is crucial as these factors significantly influence the physical properties of the resulting polymer, such as hardness and solubility. core.ac.uk One primary method for controlling molecular weight in solution polymerization is the use of chain transfer agents. core.ac.ukacs.org These agents can terminate a growing polymer chain, thereby limiting its length. acs.org Solvents themselves can act as chain transfer agents. core.ac.uk
Advanced techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been employed to achieve simultaneous control over both molecular weight and tacticity of polythis compound. rsc.org A photoinitiated RAFT process in fluoroalcohols has demonstrated living polymerization characteristics, with a linear relationship between molecular weight and conversion. rsc.org
Bulk polymerization of this compound is not typically used in industrial operations due to the violent nature of the reaction. nih.govicheme.org Uncontrolled bulk polymerization can be extremely violent, generating a pressure surge that can exceed the resistance of most storage vessels. icheme.org This type of runaway reaction is a significant safety concern and has been implicated in numerous industrial accidents. researchgate.netacs.orgicheme.org
Runaway reactions can occur in storage vessels containing recycled monomer that may lack sufficient polymerization inhibitor and contain traces of initiator. icheme.org The polymerization of this compound is highly exothermic, and without proper heat removal, the reaction can accelerate, leading to a thermal runaway. gantrade.com Studies have shown that the self-heating rate of this compound polymerization increases with its concentration. nih.gov
Safety protocols for handling this compound emphasize the need to prevent contamination, maintain proper inhibitor levels, and avoid exposure to conditions that can initiate polymerization, such as heat, air, and light. gantrade.comnih.gov The presence of flammable solvents can exacerbate the danger, as a runaway reaction can lead to a high-pressure surge due to the solvent's vapor pressure at the elevated final temperature of the reaction. icheme.org
Control of Molecular Weight and Distribution in Solution Polymerization
Copolymerization of this compound
This compound is frequently copolymerized with other monomers to produce materials with a wide range of properties. Two of the most significant copolymers are ethylene-vinyl acetate (EVA) and vinyl chloride-vinyl acetate (VC-VAc).
Ethylene-Vinyl Acetate (EVA)
EVA is a copolymer of ethylene (B1197577) and this compound. The weight percentage of this compound typically ranges from 10 to 50%. wikipedia.org The properties of EVA copolymers depend heavily on the this compound content. wikipedia.org
Low VA content (up to 4%): These are processed as thermoplastics similar to low-density polyethylene (B3416737) but with increased gloss, softness, and flexibility. wikipedia.org
Medium VA content (4 to 30%): This type is a thermoplastic elastomer with properties similar to rubber or plasticized polyvinyl chloride. wikipedia.org Materials with about 11% VA are used in hot-melt adhesives. wikipedia.org
High VA content (greater than 60%): These are referred to as ethylene-vinyl acetate rubber and are known for their rubber-like softness and flexibility, good clarity, and resistance to UV radiation. wikipedia.org
EVA is synthesized by the copolymerization of ethylene and this compound. Emulsion polymerization is a common method, where ethylene is introduced under pressure into an emulsion of this compound. ntu.edu.sg The pressure can be allowed to decrease as the reaction proceeds or kept constant by feeding more ethylene. ntu.edu.sg
Vinyl Chloride-Vinyl Acetate (VC-VAc)
Vinyl chloride-vinyl acetate copolymers are produced by the copolymerization of vinyl chloride and this compound monomers. These copolymers combine the properties of both polyvinyl chloride and polythis compound.
The synthesis can be carried out via various polymerization techniques. The characterization of these copolymers involves determining the composition, molecular weight, and sequence distribution of the monomer units, which in turn dictate the material's physical and mechanical properties.
Influence of Comonomer Composition on Polymer Properties
The properties of polymers derived from this compound are significantly tailored through copolymerization, a process where this compound is polymerized with one or more other monomers (comonomers). The selection and concentration of these comonomers are critical variables that allow for the precise modification of the final polymer's characteristics. This is a key strategy to overcome the inherent rigidity and hydrophilicity of polythis compound (PVAc) homopolymer, thereby broadening its range of applications. The incorporation of comonomers can influence a wide array of properties, including glass transition temperature (Tg), mechanical strength, flexibility, adhesion, and water resistance.
Ethylene
Ethylene is one of the most common comonomers used with this compound, producing this compound-ethylene (VAE) copolymers. This compound is a hard monomer, and its homopolymer, polythis compound, has a glass transition temperature (Tg) of approximately 32°C. vaepolymers.com Ethylene, on the other hand, acts as a soft, non-polar comonomer. Its incorporation into the polymer chain internally plasticizes the material, effectively lowering the Tg without the need for external plasticizers that could migrate over time. mcpolymers.commcpolymers.com This results in a more flexible, tougher, and more durable polymer. mcpolymers.com
The ethylene content directly correlates with the final properties of the VAE copolymer. Increasing the ethylene content reduces the Tg, enhances flexibility, and decreases water sensitivity due to its hydrophobic nature. mcpolymers.commcpolymers.com VAE copolymers can be engineered to have a Tg ranging from approximately -35°C to +30°C, depending on the ethylene concentration. vaepolymers.com This versatility makes VAE copolymers suitable for a wide range of applications, from flexible adhesives and sealants to binders in low-VOC paints and redispersible powders for construction materials. mcpolymers.commcpolymers.com
Table 1: Influence of Ethylene Comonomer on this compound Polymer Properties This table is a representative summary based on cited research findings.
| Property | Polythis compound (Homopolymer) | This compound-Ethylene (VAE) Copolymer | Influence of Increasing Ethylene Content |
|---|---|---|---|
| Glass Transition Temp. (Tg) | ~32°C vaepolymers.com | -35°C to +30°C vaepolymers.com | Decreases |
| Flexibility | Rigid | Flexible, Tough mcpolymers.com | Increases |
| Water Sensitivity | Hydrophilic vaepolymers.com | Reduced (more hydrophobic) mcpolymers.com | Decreases |
| Adhesion | Good | Excellent to a wide variety of substrates mcpolymers.com | Enhances |
| Need for Plasticizer | Often required | Not required (internally plasticized) mcpolymers.com | N/A |
Vinyl Chloride
Copolymerizing this compound with vinyl chloride results in resins that merge the properties of both monomers. These copolymers combine the toughness, durability, and chemical resistance of polyvinyl chloride with the enhanced adhesion and plasticity provided by this compound. nissin-chem.co.jp This combination is valuable for applications in specialized coatings, paints, inks, and adhesives. nissin-chem.co.jpkaneka.co.jp
The introduction of this compound into the rigid polyvinyl chloride molecular chain weakens the intermolecular forces, which lowers the processing temperatures, including the gelatination and fusion temperatures, compared to PVC homopolymer. chemchina.com The properties of the final copolymer can be adjusted by altering the comonomer ratio. For instance, a copolymer grade with approximately 60% vinyl chloride and 40% this compound exhibits a glass transition temperature of about 60°C. pg-chem.com These materials form clear, tough, and water-resistant films. nissin-chem.co.jppg-chem.com
Table 2: Properties of a Representative Vinyl Chloride-Vinyl Acetate Copolymer
| Property | Value |
|---|---|
| Comonomer Composition | ~60% Vinyl Chloride / 40% this compound pg-chem.com |
| Glass Transition Temp. (Tg) | ~60°C pg-chem.com |
| Key Film Characteristics | High toughness, flexibility, water resistance pg-chem.com |
| Solubility | Soluble in ketone and ester solvents pg-chem.com |
| Primary Applications | Maintenance coatings, plastic coatings, heat-transfer paints, adhesives pg-chem.com |
N-Vinylpyrrolidone (NVP)
Copolymers of N-vinylpyrrolidone and this compound (PVP/VA) are notable for their film-forming capabilities and are widely used in industrial, pharmaceutical, and personal care products. atamanchemicals.comatamanchemicals.com The properties of these copolymers are dictated by the ratio of the hydrophilic N-vinylpyrrolidone to the more hydrophobic this compound. atamanchemicals.com This allows for the creation of films with tailored adhesion, flexibility, and water sensitivity. stobec.com
Increasing the proportion of this compound in the copolymer leads to greater moisture resistance. stobec.com Conversely, a higher ratio of NVP results in a more water-soluble polymer. The glass transition temperature of the copolymer is also influenced by the monomer ratio; as the this compound content increases, the Tg of the copolymer trends toward that of pure polythis compound. nih.gov These copolymers are available in various ratios, such as 70/30 or 60/40 (VP/VA), to meet specific performance requirements like hold stiffness and humidity resistance in hair styling products or adhesion in hot-melt adhesives. atamanchemicals.comstobec.com
Table 3: Influence of N-Vinylpyrrolidone (NVP)/Vinyl Acetate (VA) Ratio on Copolymer Properties This table provides a qualitative summary based on cited research findings.
| VP/VA Ratio | Key Characteristics |
|---|---|
| High VP / Low VA (e.g., 70/30) | More hydrophilic, higher water sensitivity, good adhesion. atamanchemicals.comstobec.com |
| Low VP / High VA (e.g., 30/70) | More hydrophobic, greater moisture resistance, combines PVP's film-forming with VA's adhesion. stobec.compolysciences.com |
Acrylates and Other Functional Monomers
This compound is also copolymerized with a variety of acrylic monomers and other functional monomers to impart specific properties.
Acrylic Acid: Incorporating small amounts of acrylic acid, typically between 0.5% and 3.0%, can significantly enhance the adhesive properties and stability of the polymer latex. google.com These this compound-acrylic acid (VAA) copolymers are used as binders and adhesives for porous materials like wood and paper. google.comresearchgate.net The carboxylic acid groups improve adhesion to various substrates and can also serve as sites for crosslinking.
Maleic Acid Diesters: Diesters of maleic acid, such as dibutyl maleate (B1232345) (DBM) and dioctyl maleate (DOM), are used as comonomers to act as internal plasticizers. Their inclusion in the polymer chain lowers both the glass transition temperature (Tg) and the minimum film-forming temperature (MFFT). researchgate.net This effect increases with higher comonomer content and longer alkyl chain length. researchgate.net Furthermore, these comonomers increase the hydrophobicity and water resistance of the resulting polymer film. researchgate.net
Table 4: Effect of Maleic Acid Diester Comonomers on Polythis compound Properties This table illustrates general trends based on cited research.
| Property | Influence of Increasing Maleate Comonomer Content |
|---|---|
| Glass Transition Temperature (Tg) | Decreases researchgate.net |
| Minimum Film-Forming Temp. (MFFT) | Decreases researchgate.net |
| Hydrophobicity / Water Resistance | Increases researchgate.net |
| Flexibility | Increases researchgate.net |
Poly Vinyl Acetate and Derived Polymeric Systems Research
Poly(vinyl acetate) (PVAc) Homopolymers Research
Research into PVAc homopolymers is foundational to understanding its properties and applications. This includes its synthesis, structural makeup, and how it behaves and breaks down over time.
The synthesis of poly(this compound) is primarily achieved through the polymerization of the vinyl acetate (B1210297) monomer. nih.govscirp.org This process can be carried out using various techniques, including emulsion polymerization, which is common for producing adhesives. scirp.org The resulting polymer's structure and properties are then meticulously examined using a suite of analytical methods.
The characterization of PVAc homopolymers is crucial for quality control and for predicting its performance. Researchers employ a variety of techniques to elucidate its structure and molecular weight. These methods include:
Fourier-Transform Infrared Spectroscopy (FTIR): Used to identify the characteristic functional groups within the polymer, such as the ester carbonyl group. researchgate.netsciepub.com
Nuclear Magnetic Resonance Spectroscopy (NMR): Provides detailed information about the polymer's chemical structure and tacticity. researchgate.netsciepub.com
Gel Permeation Chromatography (GPC): Employed to determine the molecular weight distribution of the polymer. researchgate.netsciepub.com
Multi-Angle Laser Light Scattering (MALLS): Often used in conjunction with GPC to obtain absolute molecular weight information. researchgate.netsciepub.com
Pyrolysis–Gas Chromatography/Mass Spectrometry (Py–GC/MS): A technique used to characterize the thermal degradation products of PVAc. nih.gov
Elemental Analysis: Determines the percentage composition of elements like carbon and hydrogen in the polymer. researchgate.net
These analytical techniques provide a comprehensive understanding of the synthesized PVAc, ensuring its suitability for various applications and for its use as a starting material in other chemical processes. researchgate.netsciepub.com
Poly(this compound) is susceptible to degradation through several mechanisms, including chemical, physical, and biological pathways. mdpi.com The primary degradation routes that have been the focus of research are hydrolytic and thermal degradation. mdpi.com These processes can lead to significant changes in the polymer's chemical and physical properties, such as discoloration, embrittlement, and the release of volatile compounds. mdpi.commdpi.com
One of the most significant degradation pathways for PVAc is hydrolysis. mdpi.com In the presence of water, the ester groups along the polymer chain can be hydrolyzed. mdpi.com This chemical reaction results in the formation of poly(vinyl alcohol) and the release of acetic acid as a byproduct. mdpi.comosti.gov The release of acetic acid can, in turn, catalyze further degradation of the polymer. osti.govcore.ac.uk This process is a key factor in the aging of materials containing PVAc, leading to an increase in acidity and potential damage to surrounding materials. mdpi.com The rate of hydrolysis is influenced by factors such as pH, with the rate being minimal at a pH of 4.4. cdc.gov
Thermal degradation of poly(this compound) occurs at elevated temperatures and involves a two-step process. researchgate.net The initial stage, occurring between approximately 230°C and 400°C, is characterized by the elimination of the acetate groups, a process known as deacetylation. core.ac.ukresearchgate.net This leads to the formation of a polyene structure, which is a polymer with a backbone of conjugated double bonds, and the release of acetic acid. mdpi.comcore.ac.uk At higher temperatures, typically above 400°C, the polyene backbone undergoes further degradation through chain scission and aromatization reactions. core.ac.uk
The specific products of pyrolysis, the thermal decomposition in an inert atmosphere, are dependent on the temperature. Research using Py-GC/MS has identified various products at different temperature ranges. nih.gov
Table 1: Pyrolysis Products of Poly(this compound) at Different Temperatures
| Temperature Range | Major Pyrolysis Products |
|---|---|
| 230°C - 400°C | Acetic Acid, Polyenes |
Data sourced from multiple research findings. nih.govcore.ac.ukresearchgate.net
Ageing Behavior and Degradation Pathways of PVAc
Hydrolytic Degradation Mechanisms and Acetic Acid Release
Poly(vinyl alcohol) (PVA) Derived from Poly(this compound)
Poly(vinyl alcohol) (PVA) is a water-soluble synthetic polymer that is not produced by the direct polymerization of its corresponding monomer, vinyl alcohol, due to the monomer's instability. usm.myopenaccessjournals.com Instead, PVA is commercially synthesized through the chemical modification of poly(this compound). openaccessjournals.comactascientific.com
The conversion of PVAc to PVA is achieved through a process of hydrolysis, also referred to as alcoholysis or saponification. usm.myactascientific.com This reaction involves treating a solution of PVAc in an alcohol, typically methanol, with a catalyst. usm.myactascientific.com Alkali catalysts, such as sodium hydroxide (B78521) or potassium hydroxide, are most commonly used. usm.myactascientific.com The reaction leads to the replacement of the acetate groups on the PVAc chain with hydroxyl groups, resulting in the formation of PVA and methyl acetate as a byproduct. usm.my
A critical aspect of this process is the ability to control the degree of hydrolysis (DH) , which refers to the percentage of acetate groups that have been converted to hydroxyl groups. usm.mynih.gov The DH significantly influences the properties of the resulting PVA, including its water solubility, mechanical strength, and biodegradability. usm.myusm.mynih.gov For instance, fully hydrolyzed PVA, with a DH of about 98-99.8%, typically requires elevated temperatures to dissolve in water, whereas partially hydrolyzed PVA is soluble at lower temperatures. nih.gov
The degree of hydrolysis can be precisely controlled by manipulating several reaction parameters:
Reaction Temperature: Higher temperatures generally lead to a higher degree of hydrolysis. usm.my
Reaction Time: Increasing the reaction time allows for more complete conversion of acetate groups, thus increasing the degree of hydrolysis. usm.my
Type and Concentration of Catalyst: The choice of catalyst (e.g., acid vs. alkali) and its concentration can significantly affect the rate and extent of the hydrolysis reaction. usm.my Alkali catalysts are generally more effective in producing highly hydrolyzed PVA. usm.my
Table 2: Effect of Reaction Parameters on the Degree of Hydrolysis of PVAc to PVA
| Parameter | Effect on Degree of Hydrolysis |
|---|---|
| Increasing Reaction Temperature | Increases |
| Increasing Reaction Time | Increases |
This table summarizes general findings from research on the hydrolysis of PVAc. usm.my
By carefully controlling these parameters, PVA with a specific degree of hydrolysis can be synthesized to meet the requirements of various applications, from biomedical uses to the food industry. researchgate.netusm.my
Advanced Poly(this compound) Composites and Hybrid Materials Research
Research into advanced poly(this compound) composites and hybrid materials focuses on enhancing the inherent properties of PVAc, such as adhesion and film-forming capabilities, while mitigating its limitations, like low water and heat resistance. themachinemaker.comscirp.org This is achieved by incorporating various materials to create nanocomposites, polymer blends, interpenetrating polymer networks, and bio-based systems. scirp.orgresearchgate.net
Development of Nanocomposites with Enhanced Performance
The incorporation of nanoparticles into a PVAc matrix is a prominent strategy for developing high-performance adhesives and coatings. mdpi.comresearchgate.net Due to their high surface area-to-volume ratio, even small quantities of nanofillers can lead to significant improvements in the mechanical and thermal properties of the resulting nanocomposite. mdpi.com A crucial factor for achieving optimal performance is ensuring a uniform dispersion of the nanoparticles within the polymer matrix. mdpi.comresearchgate.net
Various nanofillers have been investigated to enhance PVAc systems:
Silica (B1680970) (SiO₂) and Titanium Dioxide (TiO₂): The addition of SiO₂ and TiO₂ nanoparticles has been shown to improve the adhesion performance and thermal stability of PVAc adhesives. mdpi.com Research indicates that an optimal concentration of these nanofillers, often around 1%, can lead to the best enhancement of adhesive properties. researchgate.netresearchgate.net
Cellulose (B213188) Nanocrystals (CNC): As a renewable nanomaterial, CNCs are used to reinforce PVAc. researchgate.netacs.org Modifying thermoplastic polyurethane (TPU) with PVAc-grafted cellulose nanocrystals (CNC-PVAc) has been shown to improve the dispersion of CNCs in the TPU matrix through melt blending. acs.org This results in nanocomposites with enhanced tensile strength and shape memory properties. acs.org
Nanoclays: Layered silicates like montmorillonite (B579905) are used to create PVAc/silicate nanocomposites. acs.orgresearchgate.net These materials can exhibit exfoliated morphology, where the clay layers are fully dispersed within the polymer, leading to substantial improvements in storage modulus and thermal stability. acs.org
Table 2: Research Findings on PVAc-based Nanocomposites This table is interactive. Click on headers to sort.
| Nanofiller | Polymer Matrix | Key Findings | Source(s) |
|---|---|---|---|
| Silica (SiO₂) / Titanium Dioxide (TiO₂) | PVAc | Enhanced adhesion performance and thermal stability. Optimal concentration found to be around 1% for best T-peel resistance. | mdpi.comresearchgate.net |
| Cellulose Nanocrystals (CNC) | Thermoplastic Polyurethane (TPU) / PVAc | CNC-PVAc added to TPU enhanced tensile strength up to 32.2 MPa and improved shape memory recovery rate. | acs.org |
| Nanoclay (Montmorillonite) | PVAc / Ethylene (B1197577) this compound (EVA) | Exfoliated PVAc/silicate nanocomposites used as a masterbatch for EVA improved the storage modulus fourfold over pure EVA. | acs.org |
| Dual-Functionalized Dolomite | Poly(ethylene-co-vinyl acetate) (PEVA) | Hybrid clay fillers improved tensile performance and biostability by ensuring interaction with both polyethylene (B3416737) and polythis compound monomers. | mdpi.com |
Polymer Blends and Interpenetrating Polymer Networks with PVAc
Blending PVAc with other polymers or forming interpenetrating polymer networks (IPNs) are effective methods for creating materials with tailored properties that often surpass those of the individual components. google.comtandfonline.com An IPN is a combination of two or more crosslinked polymers where the networks are at least partially intertwined on a molecular scale. google.comnih.gov A semi-interpenetrating polymer network (s-IPN) consists of a crosslinked polymer network and a linear polymer. researchgate.net
PVAc/PVA Blends: Blends of PVAc and its hydrolysis product, PVA, are prepared by mixing aqueous solutions and emulsions. researchgate.net These blends are microheterogeneous, forming discrete phases. By varying the ratio of PVAc to PVA, films with a wide range of mechanical properties can be produced, with the modulus of elasticity ranging from 0.3 to 2.2 GPa and tensile strength from 9 to 106 MPa. researchgate.net
PVAc/Polyacrylate s-IPNs: Semi-IPNs have been synthesized using linear PVAc and a crosslinked polyacrylate network. researchgate.net The thermal and mechanical properties of these s-IPNs are highly dependent on the crosslinking density of the acrylate (B77674) network and the concentration of PVAc. A more densely crosslinked network promotes better phase mixing and a more homogeneous structure. researchgate.net
PVAc in other Blends and IPNs: PVAc has been blended with various polymers, including polyurethane (PU), poly(ethylene-co-vinyl acetate) (EVA), and cellulose acetate, to modify properties like miscibility, mechanical strength, and thermal stability. researchgate.nettandfonline.comprimescholars.com For instance, blending PVAc with polyetherimide (PEI) for gas separation membranes resulted in a compatible blend with a single glass transition temperature, confirming good interaction between the two polymers. utp.edu.my Sequential IPNs have been created by forming a cross-linked PVAc network within a silicone network, which, after alcoholysis to PVA, yields silicone hydrogels with high optical transparency and tunable mechanical properties. researchgate.net
Bio-based and Renewable Material Modifications of PVAc Systems
In response to growing environmental concerns and the need for sustainability, significant research has been directed toward modifying PVAc systems with bio-based and renewable materials. themachinemaker.comscirp.org This approach aims to reduce reliance on petrochemicals and develop more environmentally friendly adhesives and composites. scirp.orgdiva-portal.org
Starch and Cellulose: Starch and cellulose derivatives are promising renewable substitutes for synthetic components in PVAc formulations. themachinemaker.com Research has explored grafting this compound onto starch to create a renewable, starch-based wood adhesive. themachinemaker.com Hydroxyethyl cellulose (HEC) has been used to fully or partially replace PVA as the protective colloid in the emulsion polymerization of this compound. While these modifications can alter properties like viscosity and minimum film formation temperature, they demonstrate the feasibility of increasing the renewable content in PVAc emulsions.
Lignin (B12514952): Lignin, an abundant biopolymer, has been incorporated into PVAc to enhance thermal stability and provide UV resistance. mdpi.combohrium.com Lignin-vinyl acetate copolymers have been synthesized and applied as a coating for paper, improving its mechanical strength, hydrophilicity, and air permeability. mdpi.com Furthermore, lignin-modified PVAc has been used as a toughener for poly(lactic acid) (PLA), significantly increasing the impact strength and elongation at break of the PLA composites. bohrium.com
Chitosan (B1678972): Chitosan, a biopolymer derived from chitin, has been investigated as a bio-based emulsifier and grafting site for PVAc synthesis. diva-portal.org The goal is to create chitosan-graft-PVAc (CS-g-PVAc) adhesives with increased bio-based content and potentially improved water resistance compared to conventional PVAc adhesives. diva-portal.org
These research efforts highlight a clear trend toward the development of hybrid PVAc materials that incorporate renewable resources, aiming to balance performance with sustainability. researchgate.net
Advanced Material Applications and Innovations of Vinyl Acetate Polymers
Research in Adhesive Science and Engineering
Polyvinyl acetate-based adhesives are a cornerstone of the adhesives industry, valued for their strong bonding capabilities and adaptability. britannica.com Ongoing research focuses on enhancing their performance, expanding their applications, and improving their environmental profile through the development of water-based formulations and a deeper understanding of their adhesion mechanisms.
Water-based PVAc adhesives, often referred to as white glues, are popular for their ease of use and low toxicity. britannica.comupt.ro These adhesives set as water evaporates and diffuses into the substrate, causing the polymer particles to coalesce and form a bond. upt.roresearchgate.net Innovations in this area are geared towards improving properties like water resistance, heat resistance, and adhesion to diverse materials. researchgate.netscirp.org
A significant area of research involves the development of this compound-ethylene (VAE) copolymer emulsions. scirp.orggoogle.com These formulations offer enhanced flexibility, adhesion to non-porous surfaces, and improved water resistance compared to standard PVAc homopolymers. scirp.org Research has shown that VAE-based adhesives can be formulated to be low in volatile organic compounds (VOCs), making them more environmentally friendly. vaepolymers.com
Recent studies have also explored the incorporation of nanoparticles, such as silica (B1680970) (SiO2) and titanium dioxide (TiO2), into PVAc adhesives to enhance their performance. researchgate.netmdpi.com The addition of small amounts of these nanoparticles can significantly improve mechanical properties, thermal stability, and water vapor barrier properties. mdpi.com For instance, research has demonstrated that adding 1% SiO2 nanoparticles to a PVAc adhesive can notably increase its T-peel resistance, a measure of bonding strength. mdpi.com
Table 1: Effects of Nanoparticle Additives on PVAc Adhesive Performance
| Nanoparticle | Concentration | Observed Improvement | Reference |
|---|---|---|---|
| Silica (SiO2) | 1% | Enhanced T-peel resistance and bonding strength. | mdpi.com |
| Titanium Dioxide (TiO2) | 1% | Did not show significant influence on bonding strength. | mdpi.com |
| Nano clay (NC) & Cellulose (B213188) Nanofibrils (CNFs) | Not Specified | Improved bonding properties and thermal stability. | mdpi.com |
Another approach to improving water resistance in PVAc adhesives is through cross-linking. This can be achieved by incorporating crosslinking agents that react with the polymer chains, creating a more robust and water-resistant network. researchgate.net For example, isocyanates can be used to crosslink PVAc emulsions, leading to improved bond strength and water resistance, making them suitable for more demanding applications. openmaterialssciencejournal.combenthamopenarchives.com
The effectiveness of an adhesive is fundamentally determined by the interactions at the interface between the adhesive and the substrate. The primary mechanism of adhesion for PVAc is adsorption, where intimate intermolecular contact is established through forces like van der Waals forces. upt.ro However, other mechanisms such as mechanical interlocking, where the adhesive flows into pores on the substrate surface, and interdiffusion can also play a role. britannica.com
The region where the adhesive and substrate meet is known as the interphase, and its properties can differ significantly from the bulk adhesive. britannica.com Understanding this interphase is crucial for optimizing adhesion. Researchers use various analytical techniques to study these interfaces. For example, scanning electron microscopy (SEM) can be used to visualize the bond line and assess the adhesive's penetration into the substrate. ktu.lt X-ray photoelectron spectroscopy (XPS) is another powerful tool that can analyze the chemical composition of the interface, revealing chemical reactions that may occur between the adhesive and the substrate, such as the formation of urethane (B1682113) groups when isocyanates are used as crosslinkers. openmaterialssciencejournal.combenthamopenarchives.com
Studies have shown that the properties of the substrate, such as its surface energy and roughness, significantly influence the wetting and spreading of the adhesive, which are essential for forming a strong bond. upt.roresearchgate.net The work of adhesion, which is the energy required to separate the adhesive from the substrate, can be calculated from surface free energy measurements, providing a quantitative measure of adhesion. upt.romdpi.com Research has also investigated how modifying the substrate, for instance by treating wood with ammonia, can affect the bonding strength of PVAc adhesives. ktu.lt
Development of Water-Based Adhesive Formulations
Innovations in Coatings and Paint Technologies
A primary challenge for PVAc-based coatings is their durability, particularly their resistance to weathering. mdpi.comcir-safety.org Exposure to environmental factors like UV radiation, moisture, and temperature fluctuations can lead to degradation processes such as chain scission and the release of acetic acid, which can compromise the integrity of the coating. mdpi.comresearchgate.net
To address this, researchers are exploring various strategies. One approach is the copolymerization of vinyl acetate (B1210297) with other monomers. For instance, this compound-ethylene (VAE) copolymers exhibit improved flexibility and resistance to environmental factors. coherentmarketinsights.com Another strategy involves the use of additives. Phenolic additives, for example, have been shown to improve the weather resistance of PVAc latex adhesives, which has implications for coating durability as well. vt.edu
Recent studies have also focused on the long-term stability of PVAc-based materials. While PVAc is generally stable, accelerated aging studies have shown that degradation can lead to yellowing and a loss of plasticizer, which in turn affects the mechanical properties of the film. mdpi.com Understanding these degradation pathways is crucial for developing more durable formulations and for the conservation of materials that use PVAc, such as artworks. mdpi.comresearchgate.net
The formulation of PVAc-based paints is a complex science, involving a careful balance of binders, pigments, fillers, and various additives to achieve desired properties. mdpi.com For architectural coatings, key performance indicators include scrub resistance, touch-up performance, and low VOC content. vaepolymers.com VAE-based dispersions are particularly well-suited for interior paints due to their ability to form films at low temperatures and their inherently low VOC characteristics. vaepolymers.comwacker.com However, for some applications, they may be blended with acrylic polymers to enhance properties like block resistance and dirt pick-up resistance. vaepolymers.compcimag.com
In the realm of artistic applications, PVAc paints have been used by artists since the mid-20th century. mdpi.comresearchgate.net The formulation of artists' paints requires specific considerations, such as lightfastness and compatibility with various pigments. mdpi.com Research in this area involves studying the photochemical stability of PVAc in the presence of different pigments. researchgate.net Studies have shown that PVAc itself is quite stable to light, with main chain scission being the primary degradation mechanism under irradiation. researchgate.net The formulation of handcrafted paints using natural mineral pigments with a PVAc binder is also being explored as a sustainable alternative to industrial paints, particularly for applications like heritage restoration. mdpi.com These artisanal formulations have demonstrated good adhesion, drying times, and hardness suitable for architectural coatings. mdpi.com
Table 2: Comparison of this compound-Based Binders in Coatings
| Binder Type | Key Characteristics | Common Applications | Reference |
|---|---|---|---|
| Conventional Vinyl Acrylics (VACon) | Require coalescent to form a film at low temperatures. | Interior paints. | pcimag.com |
| Self-Coalescing Vinyl Acrylics (VALow) | Do not require coalescent for low-temperature film formation. | Low-VOC interior paints. | pcimag.com |
| This compound/Ethylene (B1197577) (VAE) | Inherently flexible, low VOC, good scrub resistance. | Interior paints, primers. vaepolymers.comwacker.com | vaepolymers.compcimag.com |
Research on Durability and Weathering of PVAc-based Coatings
Biomedical Engineering Applications of this compound Derived Polymers
Polymers derived from this compound, particularly polyvinyl alcohol (PVA) which is produced by the hydrolysis of PVAc, and ethylene-vinyl acetate (EVA) copolymers, have found numerous applications in biomedical engineering due to their biocompatibility and tunable properties. wikipedia.orgtaylorandfrancis.comnih.gov
Polyvinyl alcohol is a water-soluble, non-toxic, and non-carcinogenic polymer that is widely used in medical devices. taylorandfrancis.comnih.gov It is a component of soft contact lenses, eye drops, and tissue adhesion barriers. nih.gov PVA hydrogels, which are cross-linked networks of PVA chains that can absorb large amounts of water, are of particular interest. These hydrogels have been investigated for use in controlled drug delivery systems, wound dressings, and as scaffolds for tissue engineering. taylorandfrancis.comrsc.org The properties of PVA can be tailored by controlling the degree of hydrolysis from PVAc. taylorandfrancis.com
Ethylene-vinyl acetate (EVA) copolymers are also used in biomedical applications, most notably as a material for drug-delivery devices. wikipedia.org The polymer can be dissolved in a solvent, mixed with a drug, and then cast into a specific shape. wikipedia.org These devices can be implanted in the body to provide a slow and controlled release of a therapeutic agent. wikipedia.org EVA is inert and causes minimal reaction in the body, making it suitable for such applications. wikipedia.org
Recent research has also explored the use of PVAc itself in biomedical applications. For example, novel biomaterials blending chitosan (B1678972) and PVAc are being developed for bone tissue engineering. researchgate.net These blends can be fabricated into scaffolds and have shown promise due to their biodegradability, controllable swelling properties, and antibacterial activity. researchgate.net
Table 3: Compounds and PubChem CIDs
| Compound Name | PubChem CID |
|---|---|
| This compound | 7904 |
| Polythis compound | 7758 |
| Ethylene | 6325 |
| Acetic acid | 176 |
| Oxygen | 977 |
| Palladium | 23939 |
| Water | 962 |
| Silica | 6331293 |
| Titanium dioxide | 26042 |
| Isocyanate | 7999 |
| Polyvinyl alcohol | 11199 |
Biocompatibility Studies of Poly(vinyl alcohol) and Copolymers
Poly(vinyl alcohol) (PVA) is widely recognized for its biocompatibility, a property that makes it highly suitable for biomedical applications. mdpi.comresearchgate.net It is a synthetic polymer that generally does not induce toxic or significant immunological reactions when interacting with biological tissues. researchgate.netnih.gov Numerous in-vitro and in-vivo studies have demonstrated that PVA is non-toxic and biocompatible. researchgate.net Because of these characteristics, it is a frequently used material for applications such as drug delivery, wound dressings, and cardiovascular devices. nih.gov
Research has shown that while PVA is biocompatible, it can sometimes be a slight irritant to surrounding tissues when implanted. nih.gov However, its biocompatibility can be enhanced through copolymerization or blending with other polymers. For instance, studies involving the copolymerization of PVA with dextran (B179266) (PVA-DX) or the inclusion of mesenchymal stem cells (MSCs) with PVA implants have shown reduced irritation and lower biological response scores according to the ISO 10993-6 standard. nih.gov Similarly, hydrogels made from PVA and N,O-carboxymethyl chitosan (NOCC) have demonstrated good biocompatibility in vitro. nih.gov The blending of PVA with natural polymers like chitosan is a common strategy to create scaffolds with improved biological performance. researchgate.netnih.gov PVA's hemocompatibility has also been evaluated, with studies indicating it is a nonhemolytic biomaterial, particularly when combined with dextran. nih.gov
Research in Drug Delivery Systems and Tissue Engineering Scaffolds
This compound-derived polymers, particularly poly(vinyl alcohol) (PVA), are extensively researched for their use in drug delivery systems and as scaffolds for tissue engineering, owing to their excellent biocompatibility, biodegradability, and tunable mechanical properties. researchgate.netmdpi.com
In tissue engineering, PVA is used to create three-dimensional (3D) porous scaffolds that mimic the natural extracellular matrix (ECM), providing structural support for cells to grow and form new tissue. nih.govresearchgate.net These scaffolds can be fabricated using techniques like electrospinning to produce nanofibers, which offer a high surface-area-to-volume ratio that encourages cell adhesion and proliferation. mdpi.comnih.gov PVA scaffolds are being developed for a wide range of applications, including the regeneration of:
Cardiac Tissue: PVA scaffolds have been designed with mechanical properties, such as elastic behavior, that are similar to the extracellular matrix of muscles, making them suitable for cardiac tissue engineering. rsc.org Studies have shown these scaffolds can support the growth and differentiation of human induced pluripotent stem cells into cardiomyocytes that can pulse within the scaffold. rsc.org
Skin and Bone: Blends of PVA with natural polymers like gellan or chitosan are used to create nanofibrous scaffolds for skin repair and bone regeneration. nih.govmdpi.com For bone tissue, incorporating nano-hydroxyapatite (nHA) into PVA/polycaprolactone (PCL) scaffolds has been shown to enhance the adhesion and proliferation of osteoblast-like cells. mdpi.com
Liver and Nerve Tissue: Due to its favorable characteristics, PVA is employed in creating scaffolds for liver tissue engineering, where its high porosity and interconnected pore structure promote nutrient absorption and waste removal. researchgate.net The microstructure of PVA scaffolds, particularly those with aligned fibers, is also crucial for neural tissue engineering applications. mdpi.com
In drug delivery, PVA is used to create systems like hydrogels, microparticles, and nanoparticles capable of encapsulating, protecting, and delivering therapeutic agents in a controlled manner. researchgate.net The hydrophilic nature of PVA and its ability to form hydrogels make it an effective carrier for various drugs. researchgate.netmdpi.com Research has demonstrated that PVA-based nanofibers can be loaded with antibiotics like erythromycin (B1671065) and ciprofloxacin, showing improved in-vitro drug release and antibacterial activity compared to the free drugs. rsc.org The release of drugs from PVA matrices can be controlled and sustained over hours or even days, which is beneficial for applications like wound healing and cancer treatment. researchgate.netnih.gov For example, organogels based on PVA and dimethyl sulfoxide (B87167) (DMSO) have been developed for the sustained release of antibiotics, with modifications using surfactants leading to even more prolonged release profiles. mdpi.com
Advanced Textile and Paper Applications Research
Polymers derived from this compound are integral to innovations in the textile and paper industries, where they are used to enhance material properties and performance. marketresearchintellect.com
Surface Modification and Functionalization for Textile Finishing
This compound polymers are increasingly used for the surface modification and functionalization of textiles to improve their inherent properties. marketresearchintellect.com A key application is in the finishing of synthetic fibers like polyester (B1180765), which are naturally hydrophobic. researchgate.netscientific.netresearchgate.net
One area of research involves the chemical functionalization of polyester fabric with poly(vinyl alcohol) (PVA). researchgate.netscientific.netresearchgate.net This process, often involving hydrolysis followed by treatment with PVA and a curing step, can form bonds between the PVA and the polyester fibers. researchgate.netscientific.net This modification has been shown to significantly improve the polyester's properties, most notably its hydrophilicity, with treated fabrics exhibiting a contact angle of 0º. scientific.netresearchgate.net Beyond hydrophilicity, this functionalization can also enhance tensile strength, air permeability, and water vapor permeability. scientific.netresearchgate.net
Another approach involves using crosslinked PVA-based coatings as reservoirs for the controlled release of active agents. For instance, nonwoven fabrics have been functionalized with coatings containing PVA crosslinked with citric acid or polyacrylic acid to encapsulate and control the release of allantoin, a skin-soothing agent. mdpi.com The degree of crosslinking was found to influence the surface hydrophobicity of the coated fabric. mdpi.com
Furthermore, this compound can be grafted onto natural fibers like jute using graft co-polymerization to improve their physicochemical properties. austinpublishinggroup.com This modification can form a protective layer on the fiber surface, leading to better thermal stability. austinpublishinggroup.com
| Textile | Polymer/Method | Key Finding | Reference |
|---|---|---|---|
| Polyester | Functionalization with PVA | Improved hydrophilicity (contact angle of 0º), tensile strength, and permeability. | scientific.netresearchgate.net |
| Nonwoven Polyethylene (B3416737) | Crosslinked PVA-Allantoin Coating | Achieved controlled release of the active agent; surface properties tunable by crosslinker. | mdpi.com |
| Jute | Grafting with this compound | Enhanced thermal stability due to the formation of a protective surface layer. | austinpublishinggroup.com |
| Cotton | ZnO/GO/PVA Coating | Provided excellent UV protection (UPF > 60) with good wash fastness. | mdpi.com |
Enhancing Paper Strength and Printability with this compound Polymers
Poly(vinyl alcohol) (PVA) and poly(this compound) (PVAc) are widely used in the paper industry as surface sizing agents, binders, and coatings to improve the final product's quality and performance. marketresearchintellect.comelephchem.comelephchem.com
As a surface sizing agent, PVA forms a thin film on the paper's surface, which enhances properties like smoothness, water resistance, and printability by controlling the penetration of liquids and improving ink receptivity. elephchem.commwpva.comippta.co This leads to crisper and clearer printed images and text. mwpva.com Studies have shown that even low coat weights of PVA can significantly increase the color gamut in inkjet printing due to its excellent film-forming characteristics. researchgate.net
Recent innovations include the use of copolymers for paper coating. A study on a lignin-vinyl acetate copolymer showed that as the lignin (B12514952) content in the copolymer increased, the mechanical strength, water resistance (measured by water contact angle), and air permeability of the coated paper were significantly improved. mdpi.comresearchgate.net A paper coated with a copolymer containing 15% lignin exhibited a 1.86-fold increase in tensile index and a 45-fold increase in water contact angle compared to uncoated paper. mdpi.com
| Polymer/Application | Property Enhanced | Research Finding | Reference |
|---|---|---|---|
| PVA (Surface Sizing) | Printability & Smoothness | Forms a film that improves ink receptivity, leading to higher quality print. | elephchem.commwpva.com |
| PVA (Wet-end spray) | Tensile Strength | Significantly improves both wet and dry tensile strength of paper. | tappi.org |
| Amine-functional PVA + Size | Wet Strength | Shows a synergistic improvement in wet-tensile strength. | google.com |
| Lignin-PVAc Copolymer (Coating) | Strength & Water Resistance | Increased tensile index by 1.86x and water contact angle by 45x. | mdpi.com |
| PVA (Inkjet Coating) | Color Gamut | Excellent gamut values are achieved even at low coat weights. | researchgate.net |
Emerging Applications in Green Materials and Sustainable Technologies
The push for sustainability is driving innovation in the applications of this compound polymers, with a focus on developing more environmentally friendly materials and contributing to green technologies. marketresearchintellect.comcoherentmarketinsights.com There is a significant trend towards producing biodegradable formulations and exploring bio-based feedstocks to reduce the carbon footprint associated with traditional polymer production. marketresearchintellect.comcoherentmarketinsights.comresearchgate.net
Encapsulation Materials for Solar Energy Applications
In the renewable energy sector, ethylene-vinyl acetate (EVA), a copolymer of ethylene and this compound, is a critical material for the solar energy industry. marketresearchintellect.com It is widely used as an encapsulant for photovoltaic (PV) modules, with nearly 80% of modules utilizing it. researchgate.net The primary role of the EVA encapsulant is to provide structural support, ensure adhesion between the solar cells and the protective outer layers (like glass), and shield the cells from environmental factors such as moisture, temperature fluctuations, and UV radiation. researchgate.netmdpi.comnasa.gov
The widespread adoption of EVA is due to its advantageous properties, including:
Good light transmittance researchgate.net
Excellent flexibility and elasticity researchgate.netrevistapielarieincaltaminte.ro
Low processing temperature researchgate.net
Strong adhesion properties researchgate.net
Low cost researchgate.netnasa.gov
Despite its benefits, EVA can be susceptible to degradation from damp heat and UV exposure, which can lead to yellowing and a reduction in the power conversion efficiency (PCE) of the solar cell over time. researchgate.net Research focuses on improving the stability and resistance of these materials. For example, a study comparing different polymeric encapsulants found that EVA-encapsulated perovskite solar cells demonstrated high stability. After undergoing thermal cycling, the EVA-encapsulated cells retained 99.1% of their initial PCE, and after 350 hours of UV exposure, they maintained a PCE of 13.90%, a decrease of only 9.58% from the initial value. mdpi.com This highlights the ongoing research to enhance the durability of EVA for long-term solar applications.
Geopolymer-Poly(this compound) Composites for Art and Design
In response to the growing demand for sustainable materials in the art, design, and cultural heritage sectors, researchers have developed novel composites by integrating poly(this compound) (PVAc) with geopolymers. wikipedia.orgfishersci.atwikipedia.org The primary motivation behind this innovation was to create environmentally acceptable materials that overcome the inherent brittleness of pure geopolymers while enhancing adhesion to various substrates. wikipedia.orgfishersci.atfishersci.pt Geopolymers are considered more eco-friendly than traditional binders, and PVAc, as a water-based adhesive, offers a greener alternative to solvent-based systems. wikipedia.orgfishersci.ca
The development involves creating an organic-inorganic composite by reacting low molecular weight polymers with the geopolymer precursor. wikipedia.orgfishersci.at This process typically involves adding up to 10% by weight of PVAc to the geopolymer mixture. wikipedia.orgfishersci.pt The resulting material exhibits significantly improved physical and mechanical properties when compared to the neat geopolymer. wikipedia.orgfishersci.at
Research Findings
Structural, morphological, and mechanical analyses have revealed that geopolymer-PVAc composites possess a consistent microstructure with notable performance enhancements. wikipedia.orgfishersci.at The easy pourability of the mixture into complex shapes and its excellent adhesion to common artistic and construction substrates suggest its broad applicability. wikipedia.orgfishersci.atfishersci.pt These substrates include metals, plastics, and wood. fishersci.ca
Key improvements documented in research include:
Reduced Brittleness: The composites show a significant toughening effect, making them more durable and less prone to fracture than pure geopolymers. wikipedia.org
Enhanced Strength and Lighter Weight: The materials demonstrate improved flexural strength while having a lower density. wikipedia.orgfishersci.at
Superior Workability: The addition of PVAc creates a mixture with good thixotropy, which is the property of being fluid when stirred or agitated and setting to a gel when left to stand. indiamart.com This characteristic is beneficial for molding diverse shapes and for application on vertical surfaces without collapsing. indiamart.com
Adhesion: The composite material shows strong adhesive properties, a characteristic feature of PVAc. fishersci.ca
A significant advantage of these organic-inorganic composites in the field of conservation is their recognizability. fishersci.atwikipedia.orgfishersci.pt The distinct nature of the material allows it to be easily identified and, if necessary, completely removed from the original artwork or artifact, adhering to the principles of modern restoration practice. wikipedia.orgfishersci.pt
These enhanced characteristics position geopolymer-PVAc composites as promising materials for the restoration of monuments, the conservation of artworks, and the creation of new, sustainable art and design products. wikipedia.orgfishersci.ptindiamart.com
Data on Geopolymer-PVAc Composite Properties
The following table summarizes the comparative performance of Geopolymer-PVAc composites against neat geopolymer based on research findings.
| Property | Improvement in Geopolymer-PVAc Composite | Source |
| Density | Up to 15% lower | wikipedia.orgfishersci.at |
| Flexural Strength | Up to 30% higher | wikipedia.orgfishersci.at |
| Toughening Effect | Up to 40% higher | wikipedia.orgfishersci.at |
| Water Absorption | Similar to neat geopolymer | wikipedia.orgfishersci.at |
Environmental and Toxicological Research of Vinyl Acetate
Environmental Fate and Transformation of Vinyl Acetate (B1210297)
Vinyl acetate released into the environment is primarily distributed to the atmosphere, surface water, and groundwater. nih.govnih.gov It is not expected to persist or bioaccumulate in organisms. nih.gov The primary transformation processes for this compound in the environment are photooxidation and hydrolysis. nih.govnih.gov
In the atmosphere, this compound is subject to rapid photochemical oxidation, with an estimated lifetime ranging from hours to days. cdc.govcdc.gov It does not directly undergo photolytic degradation as it does not absorb ultraviolet light at wavelengths greater than 250 nm. cdc.gov However, it reacts with hydroxyl (OH) radicals, nitrate (B79036) radicals (NO3), and ozone (O3). The estimated atmospheric lifetimes based on these reactions are approximately 6 hours, 6 days, and 5 days, respectively. cdc.gov Smog chamber studies have indicated a photooxidation half-life of 4.1 to 6.5 hours. cdc.gov
This compound can also be removed from the atmosphere through dissolution in rainwater or snow, leading to its deposition in surface waters and soils. cdc.gov In water, this compound undergoes hydrolysis, with an estimated half-life of 7.3 days at 25°C and a neutral pH of 7.0. cdc.govcanada.ca The rate of hydrolysis is pH-dependent, decreasing as the pH becomes more acidic. cdc.gov The main products of this hydrolysis are acetic acid and acetaldehyde (B116499). cdc.gov
Table 1: Atmospheric Fate of this compound
| Process | Reactant | Estimated Half-life/Lifetime | Reference |
|---|---|---|---|
| Photooxidation | - | 4.1-6.5 hours | cdc.gov |
| Reaction with OH radicals | OH | 6 hours | cdc.gov |
| Reaction with NO3 radicals | NO3 | 6 days | cdc.gov |
| Reaction with Ozone | O3 | 5 days | cdc.gov |
| Hydrolysis (in water) | Water | 7.3 days (at 25°C, pH 7) | cdc.govcanada.ca |
This compound is subject to biodegradation in both aquatic and terrestrial environments. cdc.gov Studies have shown that it can be hydrolyzed by samples of soil, sludge, and sewage under both aerobic and anaerobic conditions. nih.gov The rate of hydrolysis in these media can be significant, with reported aerobic rates of up to 6.38 mmol/h per gram (dry weight). nih.gov
Several species of bacteria and yeasts capable of utilizing this compound as a food source have been isolated. nih.gov In one study, a bacterium designated V2 was found to degrade this compound to acetate. researchgate.net This process involves the enzyme this compound esterase, which hydrolyzes the ester to acetate and vinyl alcohol. nih.govresearchgate.net The vinyl alcohol then spontaneously isomerizes to acetaldehyde, which is subsequently converted to acetate. nih.govresearchgate.net This acetate can then enter the tricarboxylic acid cycle for further oxidation. nih.govresearchgate.net
Biodegradation tests using activated sludge have demonstrated significant removal of this compound, with rates of 82-98% over a 14-day period. canada.ca The estimated half-life in water and soil is expected to be less than or equal to 182 days. canada.ca
This compound is a volatile and highly water-soluble compound. cdc.gov When released, it primarily partitions to the atmosphere. nih.govcdc.gov Due to its solubility, it can be transported from the atmosphere to surface water and soil through wet deposition. cdc.govcdc.gov
In soil, this compound is considered to be highly mobile and is not expected to strongly adsorb to soil particles or sediments, suggesting a potential for it to leach into groundwater. cdc.govcanada.ca Its persistence in soil and water is limited by hydrolysis and biodegradation, with half-lives generally on the order of hours to days. cdc.govcdc.gov
Given its reactivity and water solubility, this compound is not expected to bioconcentrate in aquatic organisms or biomagnify in the food chain. nih.govcanada.ca
Table 2: Environmental Distribution and Persistence of this compound
| Environmental Compartment | Key Processes | Persistence | Reference |
|---|---|---|---|
| Atmosphere | Photooxidation, Reaction with radicals, Wet deposition | Hours to days | cdc.govcdc.govcdc.gov |
| Surface Water | Hydrolysis, Biodegradation | Half-life of ~7.3 days (hydrolysis) | cdc.govcanada.ca |
| Groundwater | Hydrolysis, Biodegradation | Likely short-lived | cdc.gov |
| Soil | Biodegradation, Hydrolysis, Leaching | Half-life ≤ 182 days | cdc.govcanada.ca |
| Sediment | Low adsorption expected | Half-life ≤ 60 days | canada.ca |
Aquatic and Terrestrial Biodegradation Potential
Metabolic Pathways and Biotransformation of this compound in Biological Systems
Once absorbed, this compound is rapidly metabolized in biological systems. cdc.govnih.gov The primary metabolic pathway involves hydrolysis by non-specific enzymes. cdc.govnih.gov
The initial and most significant step in the biotransformation of this compound is its rapid hydrolysis by carboxylesterases. cdc.govnih.goveuropa.eu These enzymes are widely distributed in various tissues, including the blood, liver, and nasal mucosa. cdc.govnih.govnih.gov The hydrolysis of this compound yields two primary metabolites: acetic acid and an unstable intermediate, vinyl alcohol. nih.govnih.gov Vinyl alcohol quickly rearranges to form acetaldehyde. nih.govnih.gov This metabolic conversion is very rapid; for instance, in vitro studies with rat plasma have shown half-lives for this compound conversion to acetaldehyde of around 57 to 141 seconds. cdc.gov
The formation of these metabolites, particularly acetaldehyde and the protons from acetic acid, is considered a key factor in the observed toxicity of this compound. nih.govuzh.choup.com
The acetaldehyde produced from the hydrolysis of this compound is subsequently metabolized, primarily by the enzyme aldehyde dehydrogenase (ALDH). nih.govoup.commdpi.com This enzyme, particularly the mitochondrial form ALDH2, plays a crucial role in detoxifying acetaldehyde by oxidizing it to acetate. nih.govmdpi.comresearchgate.net The resulting acetate can then enter the normal metabolic pathways of the body, such as the citric acid cycle, where it is further broken down to carbon dioxide. cdc.goveuropa.eu
The efficiency of ALDH is critical in preventing the accumulation of acetaldehyde, which is a reactive and potentially harmful compound. nih.govresearchgate.net The detoxification process by ALDH is an important protective mechanism against the toxic effects of this compound exposure. nih.gov
Genotoxicity and Carcinogenicity Research
In Vitro and In Vivo Genotoxicity Studies of this compound and Acetaldehyde
The genotoxicity of this compound is intrinsically linked to its primary metabolite, acetaldehyde. nih.govnih.gov this compound itself is not reactive with DNA, but it is rapidly hydrolyzed by carboxylesterases in tissues and blood into acetaldehyde and acetic acid. nih.govinchem.orgeuropa.eu Acetaldehyde is a genotoxic compound, and its accumulation is believed to be responsible for the DNA damage observed after this compound exposure. nih.govuzh.ch
The primary mechanism of this compound's mutagenicity involves the formation of DNA adducts by its metabolite, acetaldehyde. nih.govnih.gov Acetaldehyde is a reactive compound that can directly bind to DNA, forming various adducts. nih.gov The main adduct formed is N²-ethylidene-2'-deoxyguanosine (N²-EtD-dG). nih.govnih.gov This unstable adduct can be further stabilized to N²-ethyl-2'-deoxyguanosine (N²-Et-dG). nih.gov Another significant adduct, α-S- and α-R-methyl-γ-hydroxy-1, N²-propano-2'-deoxyguanosine (CrPdG), is formed from the reaction of deoxyguanosine with two molecules of acetaldehyde. nih.gov
The formation of these DNA adducts is a critical event in the initiation of carcinogenesis, as they can lead to mutations if not properly repaired by cellular mechanisms. nih.gov For instance, the N²-Et-dG adduct can block DNA synthesis and induce mutations, primarily frameshift deletions and G:C > T:A transversions in human cells. nih.gov In vivo studies in rats exposed to this compound have confirmed the formation of these adducts in target tissues like the nasal epithelium. nih.govacs.org The challenge in assessing the carcinogenicity of this compound is the presence of endogenous acetaldehyde, which also contributes to a background level of DNA adducts. nih.govresearchgate.net Recent studies using stable isotope-labeled this compound have allowed for the differentiation between exogenous (from this compound exposure) and endogenous DNA adducts, providing clearer dose-response data. nih.govacs.org
While this compound and acetaldehyde have consistently tested negative in bacterial mutation assays, they have shown positive results in various in vitro studies with higher organisms, typically at high concentrations. nih.gov Recent in vitro studies using human cultured cells have indicated threshold dose-responses for mutagenicity for both compounds. nih.govuzh.ch
This compound has been shown to induce chromosomal damage in various experimental systems, particularly in vitro. In cultured human lymphocytes, this compound has produced chromosomal aberrations, micronuclei, and sister chromatid exchanges (SCEs). nih.govinchem.orgeuropa.eu Studies have demonstrated a dose-dependent increase in chromatid-type aberrations in both human whole blood and isolated lymphocyte cultures, with the effects being more pronounced in isolated lymphocytes. europa.eunih.gov The lowest effective concentrations reported to cause significant increases in chromosomal aberrations or micronuclei in human cells in vitro are around 200-250 µM. uzh.cheuropa.eu
In vivo studies have yielded more complex results. An increase in sister chromatid exchange and sperm abnormalities has been observed in rodents exposed to this compound. nih.govinchem.org Micronuclei were induced in the bone marrow of mice treated with high intraperitoneal doses, but not in meiotic cells. nih.govinchem.orgca.gov However, other in vivo studies, including those with inhalation or drinking water administration, did not find evidence of systemic genotoxicity. uzh.ch There is no convincing evidence that the in vitro mutagenicity of this compound is expressed in vivo at non-lethal doses in metabolically competent animals. nih.goveuropa.eu The genotoxic effects observed in vivo often occur only at very high doses that cause significant toxicity. uzh.ch
DNA Adduct Formation and Mutagenicity Mechanisms
Toxicological Assessment Methodologies and Risk Evaluation
The risk assessment for this compound is complex due to its nature as a genotoxic carcinogen with a proposed threshold mode of action. europa.euresearchgate.net Traditional risk assessment often assumes a linear, no-threshold dose-response for genotoxic carcinogens. nih.govepa.gov However, for this compound, evidence supports a nonlinear, threshold approach. europa.euuzh.chresearchgate.net
Several methodologies are employed to evaluate its risk:
Mode of Action (MOA) Framework: The assessment relies heavily on understanding the MOA, which posits that adverse effects only occur above a certain exposure concentration. europa.euepa.gov This framework integrates data on metabolism, cytotoxicity, and genotoxicity to explain tumor formation at points of contact. europa.eu
Physiologically Based Pharmacokinetic (PBPK) Modeling: PBPK models are used to simulate the absorption, distribution, metabolism, and elimination of this compound and its metabolites in the body. epa.govcdc.gov These models help to estimate the internal concentrations of acetaldehyde and acetic acid in target tissues and to extrapolate findings from high-dose animal studies to low-dose human exposure scenarios. epa.gov
Molecular Dosimetry: This involves quantifying DNA adducts in target tissues at different exposure levels. nih.gov By using techniques like mass spectrometry with isotope-labeled this compound, researchers can establish a clearer relationship between external exposure and the actual dose of the ultimate carcinogen (acetaldehyde) that reaches the DNA. nih.govacs.org
Derivation of Health-Based Guidance Values: Regulatory agencies like the U.S. Agency for Toxic Substances and Disease Registry (ATSDR) derive Minimal Risk Levels (MRLs). cdc.govcdc.gov These are estimates of daily human exposure to a chemical that are likely to be without an appreciable risk of adverse noncancerous effects over a specified duration of exposure. cdc.govnih.gov The derivation for this compound is based on the most sensitive endpoint, which is typically nasal lesions in the respiratory tract of rodents. cdc.gov The process involves identifying a No-Observed-Adverse-Effect Level (NOAEL) from animal studies and applying uncertainty factors to account for interspecies and intraspecies differences. cdc.govnih.gov
Analytical and Characterization Methodologies in Vinyl Acetate Research
Spectroscopic Techniques for Material Characterizationaanda.orgresearchgate.netmdpi.com
Spectroscopy is a cornerstone of vinyl acetate (B1210297) analysis, providing detailed information about molecular structure, composition, and chemical transformations. aanda.orgresearchgate.netmdpi.com A variety of spectroscopic methods are utilized, each offering unique insights into the material's properties. researchgate.net
Infrared Spectroscopy in Mechanistic Studiesresearchgate.net
Infrared (IR) spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is a powerful tool for studying the mechanistic aspects of vinyl acetate polymerization and degradation. osti.govresearchgate.net By identifying the characteristic vibrational modes of functional groups, FTIR can track the progress of chemical reactions. For instance, in the thermal degradation of polythis compound (PVAc), FTIR is used to monitor the elimination of acetate groups. researchgate.net The technique can also quantify the this compound content in copolymers like ethylene-vinyl acetate (EVA) by analyzing the absorbance ratios of specific IR peaks. sciepub.comqualicer.org
Key applications of IR spectroscopy in this compound research include:
Following reaction kinetics: Monitoring the disappearance of monomer bands and the appearance of polymer bands during polymerization.
Investigating degradation mechanisms: Observing changes in chemical structure due to heat, UV radiation, or chemical exposure, such as the deacetylation process in PVAc. osti.govresearchgate.net
Quantitative analysis: Determining the composition of copolymers by correlating the intensity of characteristic absorption bands to the concentration of this compound. sciepub.com
A study on the thermal degradation of PVAc blended with aluminum tribromide utilized IR spectroscopy to follow the progress of degradation by analyzing residues at different temperatures. researchgate.net This revealed that acetic acid was not the major product due to the formation of acetyl bromide and the development of a polyene backbone. researchgate.net
Pyrolysis Gas Chromatography-Mass Spectrometry (Py-GC-MS) for Polymer Analysissi.edu
Pyrolysis-gas chromatography-mass spectrometry (Py-GC/MS) is a highly sensitive and informative technique for the analysis of polymeric materials, including those derived from this compound. si.eduinformit.org This method involves the thermal decomposition of the polymer in an inert atmosphere, followed by the separation and identification of the resulting volatile fragments by GC/MS. nih.gov
The resulting pyrogram provides a unique fingerprint of the polymer, allowing for its identification and the characterization of its composition. nih.gov For PVAc, characteristic pyrolysis products include acetic acid and benzene, which result from the elimination of the side group and the breakdown of the polymer backbone, respectively. si.edu
Key research findings from Py-GC/MS analysis of this compound polymers include:
Identification of Additives: Py-GC/MS can identify various additives in commercial PVAc paints, such as plasticizers and surfactants, which are often present in low concentrations. si.edu
Structural Elucidation: The fragmentation patterns provide insights into the polymer's microstructure and branching.
Degradation Studies: Analysis of pyrolysis products at different temperatures can help elucidate the thermal degradation pathways of PVAc and its copolymers. researchgate.net
One study employed in situ thermally assisted pyrolysis-silylation GC-MS to analyze commercial PVAc paints, enabling the simultaneous identification of the PVAc binder and various additives. si.edu Another investigation used Py-GC/MS to confirm the presence of PVAc in chewing gum by identifying its typical pyrolysates like acetic acid, benzene, and toluene (B28343). nih.gov
Microscopic Techniques for Morphological Analysisuctm.eduscirp.orgekb.eg
Microscopy plays a vital role in visualizing the morphology and structure of materials at the micro- and nanoscale. For this compound research, electron microscopy techniques are particularly valuable for characterizing catalysts, polymer emulsions, and films. uctm.eduscirp.org
High-Resolution Transmission Electron Microscopy (HRTEM) for Catalyst Characterizationuctm.edu
High-resolution transmission electron microscopy (HRTEM) is an indispensable tool for characterizing the catalysts used in this compound synthesis. sci-hub.seresearchgate.net This technique provides detailed images of the catalyst's nanostructure, including the size, shape, and distribution of metal nanoparticles on the support material. sci-hub.se
In the synthesis of this compound, catalysts often consist of palladium-based nanoparticles on a support like silica (B1680970) or zirconia. sci-hub.seresearchgate.net HRTEM allows researchers to:
Visualize Nanoparticle Morphology: Determine the size and shape of the active metal particles, which can influence catalytic activity and selectivity.
Assess Particle Dispersion: Evaluate how well the metal nanoparticles are distributed across the support surface.
Identify Crystal Structure: In some cases, HRTEM can reveal the crystallographic planes of the nanoparticles.
For example, in the study of Pd-Cu/ZrO2 catalysts for this compound synthesis, HRTEM was used to characterize the nanostructured catalysts. sci-hub.seresearchgate.net
Scanning Electron Microscopy (SEM) for Emulsion Particle and Film Morphologyscirp.orgekb.eg
Key applications of SEM in this compound research include:
Characterizing Emulsion Particles: Determining the size and size distribution of latex particles in PVAc emulsions, which affects the properties of the final film. ajgreenchem.com
Analyzing Film Formation: Observing the coalescence of polymer particles and the formation of a continuous film.
Investigating Film Defects: Identifying cracks, voids, and other defects in polymer films that can impact their performance.
For instance, SEM has been used to study the morphology of this compound-based terpolymers, showing that the particle size of the copolymer can vary. ajgreenchem.com In another study, SEM images revealed enhanced surface homogeneity and film properties in modified polyurethane-vinyl acetate acrylate (B77674) terpolymers.
Thermal Analysis Methods for Polymer Propertiestandfonline.com
Thermal analysis techniques are crucial for understanding the physical properties and thermal stability of this compound polymers. tandfonline.com These methods measure changes in the physical properties of a material as a function of temperature.
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are the most common thermal analysis techniques used for PVAc and its copolymers. researchgate.netenergy.gov
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. It is used to determine the thermal stability and decomposition profile of polymers. For poly(ethylene-co-vinyl acetate) (EVA), TGA is considered a reliable method for determining the this compound content. rubber.or.kr The thermal degradation of PVAc typically occurs in two main stages: the first involves the elimination of acetic acid, and the second is the degradation of the remaining polymer backbone. researchgate.netuctm.edu
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). energy.gov The Tg is a critical property of PVAc, as it relates to the polymer's flexibility and film-forming ability. DSC is also used to determine the degree of curing in EVA copolymers used as encapsulants in photovoltaic modules. energy.gov
The table below summarizes key findings from thermal analysis of this compound polymers.
| Thermal Analysis Technique | Polymer System | Key Findings |
| TGA | Poly(ethylene-co-vinyl acetate) (EVA) | Reliable method for determining this compound content. rubber.or.kr |
| TGA | Polythis compound (PVAc) | Thermal degradation occurs in two steps, with the first step being the loss of acetic acid. researchgate.netuctm.edu |
| DSC | Poly(ethylene-co-vinyl acetate) (EVA) | Used to determine the degree of curing for applications like photovoltaic encapsulants. energy.gov |
| DSC | Polythis compound (PVAc) / Polystyrene (PS) latex films | Characterized the glass transition temperatures of inverted core-shell latex films. mdpi.com |
| TGA/DTG | Pure and modified PVA adhesives | The thermal decomposition process involves a quick and a slow stage. tandfonline.com |
Dynamic Mechanical Analysis (DMA) of Poly(this compound) Films
Dynamic Mechanical Analysis (DMA) is a powerful technique used to investigate the viscoelastic properties of polymeric materials like poly(this compound) (PVAc). scirp.org By applying an oscillating force to a sample and analyzing its response, DMA provides quantitative measures of the material's ability to store and dissipate mechanical energy. scirp.org These properties are expressed as the storage modulus (E' or G'), loss modulus (E'' or G''), and the tangent of the phase angle, tan δ. scirp.orgeag.com
The storage modulus (E') represents the elastic component of the material, indicating its stiffness and capacity to store energy during a loading cycle. scirp.orgeag.com A high storage modulus suggests a more rigid material. scirp.org For PVAc films, the storage modulus typically shows a significant decrease as the temperature increases, particularly around the glass transition temperature (Tg). scirp.org For instance, studies on various PVAc adhesive films have shown a reduction of almost four decades in storage modulus around 40°C, which corresponds to the glass transition of PVAc. scirp.orgscirp.org
The loss modulus (E'') quantifies the viscous component, representing the energy dissipated as heat through internal molecular motions. eag.com It is a measure of the material's damping capacity. eag.com The peak of the loss modulus curve is often associated with the onset of significant segmental motion of the polymer chains. eag.com
Tan δ , the ratio of the loss modulus to the storage modulus (E''/E'), is a sensitive indicator of molecular relaxations and transitions within the polymer. scirp.orgeag.com The peak of the tan δ curve is commonly used to determine the glass transition temperature (Tg) of the polymer. scirp.orgeag.com For PVAc, this peak is typically observed around 40°C. scirp.orgscirp.org The Tg is a critical parameter as it marks the transition from a glassy, rigid state to a more rubbery, flexible state. scirp.org
Research on PVAc wood adhesives has utilized DMA to understand the thermomechanical properties and predict their performance, especially under varying temperature conditions. scirp.orgscirp.org By comparing different formulations, researchers can correlate DMA data, such as storage modulus and tan δ, with practical performance aspects like the tendency for laminate cracking in summer heat. scirp.org For example, a higher storage modulus in the rubbery region can indicate a more robust crosslinked network within the PVAc film. scirp.org
The following table summarizes typical DMA findings for different poly(this compound) film samples, illustrating the influence of formulation on their mechanical properties.
| Sample | Storage Modulus (E') at 40°C (MPa) | Glass Transition Temperature (Tg) from tan δ peak (°C) |
| PVAc NR (Non-Reactive) | ~10 | ~40 |
| PVAc R-01 | Higher than NR | Shifted to slightly higher temp. than NR |
| PVAc R-02 (Plasticized) | Lower than R-01 | Shifted to lower temp. than R-01 |
| PVAc R-03 | Highest among samples | Shifted to higher temp. than NR |
| PVAc R-04 | High, but lower than R-03 | Shifted to slightly higher temp. than NR |
This table is generated based on qualitative descriptions and trends reported in a study by Gadhave (2022). scirp.orgscirp.org Absolute values can vary based on specific formulations and testing conditions.
Rheological Studies of this compound Emulsions and Solutions
The rheological behavior of this compound emulsions and solutions is a critical factor in their application, particularly in adhesives, paints, and coatings. ntu.edu.sgsekisui-sc.com Rheology is the study of the flow and deformation of matter, and for this compound-based systems, it is heavily influenced by factors such as polymer concentration, the nature of protective colloids, and the molecular structure of the polymer. ntu.edu.sgsekisui-sc.comacs.org
This compound emulsions, which are dispersions of poly(this compound) particles in water, often exhibit non-Newtonian flow behavior. ntu.edu.sgsekisui-sc.com At low polymer concentrations, some emulsions may behave as Newtonian fluids, where viscosity is independent of the shear rate. ntu.edu.sg However, at higher concentrations, they typically display shear-thinning (or pseudoplastic) behavior, where the viscosity decreases as the shear rate increases. ntu.edu.sgsekisui-sc.com This property is advantageous in applications like paints, where a high viscosity at rest prevents sagging, but a lower viscosity under the shear of brushing or spraying allows for easy application.
The use of protective colloids, such as polyvinyl alcohol (PVOH), significantly impacts the rheology of this compound emulsions. sekisui-sc.comacs.org The molecular weight and degree of hydrolysis of the PVOH used can alter the final emulsion viscosity. sekisui-sc.com For instance, using a higher molecular weight grade of PVOH generally results in a more shear-thinning emulsion with a higher viscosity at a given shear rate. sekisui-sc.com
Studies have also explored the effect of copolymerization on rheological properties. For example, ethylene-vinyl acetate (EVA) copolymer emulsions can show different rheological profiles compared to PVAc homopolymers. ntu.edu.sg The introduction of hydrophobic monomers can lead to associative thickening, where intermolecular interactions between polymer chains create a network structure, resulting in higher viscosity. ntu.edu.sg
The chain structure of this compound copolymers in solution also has a profound effect on their rheological properties. acs.org Research comparing random and multiblock this compound-vinyl alcohol copolymers revealed that the multiblock structures, which can self-assemble, lead to significantly higher viscosity and even gel-like behavior in solution due to stronger interchain hydrogen bonding. acs.org
The following table provides a conceptual overview of how different factors can influence the rheological properties of this compound emulsions.
| Factor | Influence on Viscosity | Type of Flow Behavior |
| Increasing Polymer Concentration | Increases | Often transitions from Newtonian to Shear-thinning ntu.edu.sg |
| High Molecular Weight Protective Colloid (e.g., PVOH) | Increases | More pronounced Shear-thinning sekisui-sc.com |
| Addition of Hydrophobic Comonomers | Can increase due to association | Can enhance Shear-thinning ntu.edu.sg |
| Multiblock Copolymer Structure (in solution) | Significantly increases | Can lead to viscoplastic or gel-like behavior acs.org |
Advanced Computational Chemistry Approaches
Computational chemistry has become an indispensable tool in modern chemical research, providing deep mechanistic insights that are often difficult to obtain through experimental methods alone. In the context of this compound, computational approaches like Density Functional Theory (DFT) and microkinetic modeling are pivotal in understanding and optimizing its synthesis.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. x-mol.netresearchgate.net In the field of this compound synthesis, DFT is extensively used to study the catalytic processes involved, particularly the acetoxylation of ethylene (B1197577) and acetylene (B1199291). x-mol.netresearchgate.net
DFT calculations allow researchers to:
Determine Adsorption Geometries and Energies: DFT can predict how reactant molecules like ethylene, acetic acid, and oxygen adsorb onto catalyst surfaces, such as those based on palladium (Pd) and gold (Au). researchgate.netresearchgate.net It can identify the most stable adsorption sites and calculate the energy released upon adsorption.
Elucidate Reaction Mechanisms: By mapping the potential energy surface of a reaction, DFT can identify the most likely reaction pathways. researchgate.netresearchgate.net For this compound synthesis, two primary mechanisms have been proposed and studied using DFT: the 'Samanos' mechanism, involving the direct coupling of coadsorbed ethylene and acetate, and the 'Moiseev' mechanism, which proceeds via a vinyl intermediate. researchgate.net DFT studies have largely concluded that the Samanos mechanism is more favorable on Pd/Au surfaces. researchgate.netconicet.gov.ar
Investigate Catalyst Composition and Structure: DFT is used to understand the effect of catalyst composition, such as the addition of Au to Pd, on catalytic activity and selectivity. nih.govrsc.org It can also be used to explore novel, non-metallic catalysts, such as those based on carbon-nitrogen or boron nitride nanomaterials, for this compound synthesis from acetylene. x-mol.netnih.gov
Recent DFT studies have also highlighted the significant effect of surface coverage of acetate on the reactivity, showing that the activation energy of the rate-controlling step can vary depending on the catalyst surface structure (e.g., Pd/Au(100) vs. Pd/Au(111)). researchgate.net
In the context of this compound synthesis, microkinetic models are developed to simulate the steady-state behavior of the reaction over a catalyst. sci-hub.seacs.org These models consist of a set of differential equations describing the rate of change of the surface coverage of each adsorbed species. By solving these equations, one can predict reaction rates, product selectivities, and surface coverages under various reaction conditions (temperature, pressure, reactant concentrations).
Key insights from microkinetic modeling of this compound synthesis include:
Identifying Rate-Controlling Steps: Microkinetic models can confirm or identify the rate-limiting steps under realistic process conditions. Studies have shown that the identity of the rate-limiting step can shift, for example, from this compound formation to acetate formation, depending on reactant pressures and the resulting surface coverage. acs.org
Understanding Complex Kinetic Behavior: The synthesis of this compound can exhibit complex kinetics, such as reaction rates being inhibited by products or increasing and then decreasing with reactant pressure. acs.org Microkinetic models can successfully describe these non-linear trends by considering the interplay of all elementary steps and the dynamic nature of the catalyst surface. acs.org
Guiding Catalyst and Process Optimization: By providing a detailed picture of the reaction network, microkinetic models can help in designing more efficient catalysts and optimizing process conditions. For instance, a model might predict how to adjust the feed composition to maximize the rate of this compound formation while minimizing side reactions like combustion to CO2. acs.orgresearchgate.net
A microkinetic model for this compound synthesis from ethylene, acetic acid, and oxygen on a Pd-based catalyst was able to describe the complex dependencies of the reaction rate on the partial pressures of the reactants. acs.org This work highlighted the crucial role of acetate coverage on the catalyst surface, which is determined by a balance between the rates of acetate formation and its consumption. acs.org In another study, a microkinetic model for the synthesis over Pd-Cu/ZrO2 catalysts indicated that acetaldehyde (B116499) is an important intermediate. sci-hub.se
Future Research Directions and Sustainable Innovations for Vinyl Acetate
Development of Greener Synthetic Routes and Catalysts for Vinyl Acetate (B1210297) Production
The conventional production of vinyl acetate monomer (VAM) relies on fossil fuels and precious metal catalysts, presenting both environmental and economic challenges. coherentmarketinsights.comaiche.org The industrial standard involves the oxidative coupling of ethylene (B1197577) and acetic acid over a palladium-gold (Pd-Au) bimetallic catalyst. aiche.orgaiche.org This process, while achieving high selectivity, suffers from low single-pass conversions, necessitating large recycle streams. aiche.org Furthermore, the high cost and potential for metal leaching of Pd and Au catalysts drive the search for more sustainable alternatives. aiche.orgaiche.org
Current research is intensely focused on developing "greener" synthetic pathways. A significant area of exploration is the use of bio-based feedstocks. coherentmarketinsights.com For instance, producing both acetic acid and ethylene from bioethanol offers a potential route to a this compound synthesis process based entirely on renewable resources. rsc.org
In parallel, the development of new, more efficient, and cost-effective catalysts is a major research thrust. coherentmarketinsights.com Innovations in this area include:
Gold-Free Catalysts: Researchers have identified copper (Cu) as a promising and inexpensive substitute for gold. aiche.org Palladium-copper (Pd-Cu) catalysts supported on silica (B1680970) have demonstrated high selectivity for VAM synthesis, with the added benefit of spontaneous atomic-scale mixing of the metals under reaction conditions. aiche.orgaiche.org
Novel Formulations: Efforts are underway to identify alternatives to palladium, leading to the development of less expensive catalyst formulations that exhibit comparable performance to traditional Pd-Au systems. aiche.org
Enhanced Catalyst Activity and Selectivity: New catalysts are being designed to improve reaction yields, reduce energy consumption, and minimize the generation of byproducts like carbon dioxide. coherentmarketinsights.comrsc.org
A deeper understanding of reaction mechanisms through a combination of kinetic studies, isotopic measurements, and computational modeling is crucial for the rational design of the next generation of catalysts. rsc.orgresearchgate.net This comprehensive approach will enable the development of more active, selective, and stable catalysts for sustainable VAM synthesis. rsc.orgrsc.org
Novel Polymerization Technologies for Enhanced Material Performance
Innovations in polymerization techniques are unlocking new possibilities for tailoring the properties of poly(this compound) (PVAc) and its copolymers, leading to enhanced performance in a wide array of applications. coherentmarketinsights.com Researchers are moving beyond conventional methods to achieve greater control over polymer architecture and functionality.
Key areas of advancement in polymerization technology include:
Emulsion Polymerization: This technique is gaining popularity for its ability to produce PVAc polymers with exceptional mechanical and thermal stability. coherentmarketinsights.com Core-shell structured composite emulsions, created through methods like seeded and multi-stage emulsion polymerization, are a particular focus of interdisciplinary research due to their potential in advanced materials. rsc.orgrsc.orgresearchgate.net
Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) and Cobalt-Mediated Radical Polymerization (CMRP) are emerging as powerful tools for the precise synthesis of tailored VAM copolymers. coherentmarketinsights.comrsc.org These methods allow for the creation of well-defined block copolymers, such as PVAc-b-poly(acrylonitrile), and the introduction of specific functional end-groups. acs.orgacs.org
Low-Temperature Polymerization: A novel approach involves the in-situ polymerization of this compound within silica-containing emulsion gels at low temperatures (e.g., 40°C). researchgate.net This method has been shown to produce PVAc with a higher glass transition temperature and greater weight average molar mass compared to bulk polymerization at higher temperatures. researchgate.net
These advanced polymerization strategies enable the fine-tuning of material properties to meet specific application demands. For example, copolymerizing this compound with monomers like N-hydroxymethyl acrylamide (B121943) can improve the chemical, physical, mechanical, and thermal properties of the resulting polymer. researchgate.net Furthermore, recent investments by industry leaders in advanced polymerization techniques aim to enhance the performance of VAM resins while minimizing processing costs. coherentmarketinsights.com
Bio-inspired and Environmentally Benign Poly(this compound) Materials Design
Drawing inspiration from nature, researchers are designing new poly(this compound)-based materials with enhanced sustainability and functionality. This approach involves incorporating bio-based components to create composites and copolymers with desirable properties.
A significant area of research is the use of natural polymers to modify and improve PVAc. For example:
Starch and Cellulose (B213188): Grafting this compound onto starch has been explored to create biodegradable composite materials. dntb.gov.ua Similarly, the copolymerization of this compound with lignin (B12514952), a major component of biomass, has been investigated to produce bio-based coating materials for paper, enhancing its properties. mdpi.com The incorporation of cellulose whiskers into a PVAc matrix has led to the development of bio-inspired, stimuli-responsive nanocomposites that can change their mechanical properties. rsc.org
Chitosan (B1678972): This biopolymer is being used to synthesize chitosan-graft-PVAc, with chitosan acting as both an emulsifier and a grafting site. diva-portal.org This modification aims to improve properties like water resistance. diva-portal.org Research has also focused on developing novel chitosan-poly(this compound) biomaterials suitable for applications like bone tissue engineering. researchgate.net
Geopolymers: Sustainable composite materials have been created by combining PVAc with geopolymers, which are considered more environmentally friendly than many traditional inorganic materials. nih.govmdpi.comresearchgate.net These composites exhibit improved flexural strength and toughness, making them suitable for applications in art, design, and restoration. nih.govmdpi.comresearchgate.net
The development of bio-inspired materials also extends to creating "smart" materials. For instance, a hydrogel composed of polyacrylamide and polyvinyl alcohol-copper acetate demonstrates cooling-triggered shape memory, color-changing, and self-healing behaviors, with potential applications in areas like information encryption and biomimetic design. nih.gov
Advanced Studies on Environmental Impact Mitigation and Biodegradability
Addressing the environmental impact of this compound and its polymers is a critical area of ongoing research. While polythis compound is often considered more environmentally acceptable than solvent-based alternatives, its production and disposal still present challenges. coherentmarketinsights.commdpi.com
Efforts to mitigate the environmental impact of VAM production focus on several key strategies:
Reducing Emissions: Advanced filtration and scrubbing techniques are being implemented to decrease air pollution from manufacturing facilities. coherentmarketinsights.com
Wastewater Treatment: Investment in sustainable waste management, including the treatment and recycling of wastewater, is crucial to prevent water pollution. coherentmarketinsights.com
Circular Economy Principles: Research is underway to develop closed-loop production systems for VAM-based polymers, which would involve the extraction and reutilization of these materials, thereby conserving resources. coherentmarketinsights.com
The biodegradability of poly(this compound) is a complex and actively studied topic. While PVAc is considered biodegradable, the conditions required for its complete breakdown are specific. blueland.com Research indicates that the presence of particular microorganisms and enzymes is necessary for the degradation process. blueland.com
To enhance the biodegradability of PVAc-based materials, scientists are exploring several innovative approaches:
Copolymerization with Sugars: Studies have shown that copolymerizing this compound with vinyl sugars can accelerate the scission of the PVAc main chain, thereby promoting biodegradation. nih.gov
Prodegradant Additives: The addition of organotitanate or zirconate compounds as prodegradants can render PVAc compositions compostable, allowing for anaerobic biodegradation in landfills. google.com
Grafting onto Natural Polymers: Grafting this compound onto natural polymers like starch can create composite materials that undergo a high degree of biodegradation in a relatively short time under natural environmental conditions. dntb.gov.ua
It is important to note that while polyvinyl alcohol (PVA), derived from the hydrolysis of PVAc, is water-soluble and biodegradable under both aerobic and anaerobic conditions, its complete degradation in some environments, like certain wastewater treatment plants, can be challenging. blueland.comtaylorandfrancis.comrsc.org
Interdisciplinary Approaches in this compound Research (e.g., Material Science, Environmental Science, Biomedical Engineering)
The future of this compound research lies in the convergence of multiple scientific disciplines. The development of advanced materials, the assessment of environmental impact, and the exploration of new applications inherently require a collaborative, interdisciplinary approach.
Material Science is at the forefront of designing and characterizing new this compound-based materials. This includes:
Developing novel polymerization techniques to create polymers with tailored properties. coherentmarketinsights.comresearchgate.net
Creating composites by incorporating materials like geopolymers or cellulose whiskers to enhance mechanical and functional characteristics. rsc.orgnih.gov
Investigating the structure and properties of core-shell composite emulsions for advanced applications. rsc.org
Environmental Science plays a crucial role in evaluating and mitigating the ecological footprint of this compound. This involves:
Developing greener synthetic routes using bio-based feedstocks and more sustainable catalysts. coherentmarketinsights.comaiche.orgrsc.org
Studying the biodegradability of PVAc and developing strategies to enhance it. dntb.gov.uanih.govgoogle.com
Biomedical Engineering is leveraging the unique properties of this compound copolymers for a range of medical applications. Ethylene-vinyl acetate (EVA) is particularly significant in this field:
Drug Delivery: EVA is used as a matrix for the controlled release of drugs in devices such as intravitreal implants and intravaginal rings. wikipedia.orgnih.gov The polymer is biocompatible and causes little to no reaction in the body. wikipedia.org
Biomaterials: EVA and its composites are being investigated for use in artificial pancreases, as coatings for catheters, and in tissue engineering. taylorandfrancis.comnih.gov Research is also exploring the development of EVA nanocomposites with enhanced biostability for biomedical applications. rsc.org
Tissue Engineering: Novel biomaterials based on chitosan and poly(this compound) are being developed for applications in bone tissue engineering, sometimes utilizing advanced manufacturing techniques like 3D printing. researchgate.net
The synergy between these fields is driving innovation. For instance, the development of biodegradable, bio-inspired PVAc materials for packaging applications is a direct result of the collaboration between material scientists and environmental scientists. Similarly, the creation of advanced drug delivery systems using EVA copolymers is a testament to the successful partnership between material science and biomedical engineering. This interdisciplinary approach is essential for unlocking the full potential of this compound and its derivatives in a sustainable and technologically advanced future.
Q & A
Q. What are the established synthesis routes for vinyl acetate, and what analytical methods are recommended for verifying its purity and structure?
this compound is primarily synthesized via the vapor-phase reaction of ethylene and acetic acid over a palladium-gold catalyst at 175–200°C and 5–9 bar pressure . Older methods, such as mercury-catalyzed reactions with acetylene, are obsolete due to toxicity concerns. To verify purity and structure, use gas chromatography-mass spectrometry (GC-MS) for volatile impurities, nuclear magnetic resonance (NMR) for structural confirmation, and Fourier-transform infrared spectroscopy (FTIR) to identify functional groups. Key physicochemical properties (e.g., boiling point: 72.5°C, LogP: 0.73, water solubility: 23 g/L at 20°C) should be cross-checked against reference data .
Q. How can researchers assess the environmental persistence and degradation pathways of this compound under varying conditions?
Design experiments to evaluate hydrolysis, photolysis, and biodegradation. For hydrolysis, monitor reaction kinetics at different pH levels (this compound hydrolyzes faster in alkaline conditions). For biodegradation, use microbial consortia (e.g., Pseudomonas fluorescens) and measure degradation rates via HPLC or enzymatic assays targeting esterase activity . Environmental fate models should incorporate Henry’s Law constant (4.81) and vapor pressure (118 mmHg at 25°C) to predict atmospheric partitioning .
Q. What standardized protocols exist for evaluating the acute toxicity of this compound in laboratory settings?
Follow OECD Guidelines for in vitro assays (e.g., Ames test for mutagenicity) and in vivo studies (e.g., rodent inhalation exposure at 50–200 ppm). Measure endpoints such as LC50, skin/eye irritation, and respiratory effects. Conflicting data on carcinogenicity (IARC Class 2B) require meta-analysis of longitudinal studies and dose-response modeling .
Advanced Research Questions
Q. How can catalytic efficiency be optimized in this compound production, and what methodologies address byproduct formation?
Use response surface methodology (RSM) to optimize palladium catalyst loading, temperature, and ethylene-to-acetic acid ratios. Monitor byproducts (e.g., CO₂ from ethylene oxidation) via online mass spectrometry. Process simulations (Aspen Plus®) can model reactor dynamics and separation trains, such as azeotropic distillation for acetic acid recovery . Recent advancements include doped catalysts (e.g., Pd-Au/KSiO₃) to reduce sintering and improve selectivity .
Q. What strategies mitigate instability in this compound polymerization, particularly for controlled radical polymerization (CRP)?
Traditional free-radical polymerization faces challenges due to chain-transfer reactions. Reversible addition-fragmentation chain-transfer (RAFT) polymerization, using xanthate chain-transfer agents, enables precise control over molecular weight and polydispersity. Kinetic studies should track monomer conversion via gravimetry or NMR, while gel permeation chromatography (GPC) validates polymer architecture .
Q. How do copolymer composition ratios (e.g., ethylene-vinyl acetate, EVA) influence material properties, and what characterization techniques are critical?
Vary this compound content (10–40 wt%) during copolymer synthesis and analyze thermal stability (DSC/TGA), mechanical strength (tensile testing), and crystallinity (XRD). For EVA, FTIR identifies acetate group distribution, while NMR quantifies ethylene incorporation. Reference the ASTM D7436 standard for EVA classification .
Q. How should researchers resolve contradictions in toxicity data between in vitro and in vivo studies?
Conduct comparative studies using human cell lines (e.g., A549 lung cells) and rodent models under identical exposure conditions. Apply physiologically based pharmacokinetic (PBPK) modeling to extrapolate in vitro results to in vivo scenarios. Confounding factors (e.g., metabolic differences) require metabolomic profiling (LC-MS) to identify biomarkers like acetic acid metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
